N-(4-cyano-2-ethylphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyano-2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQTZGZKSMASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370622 | |
| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-76-1 | |
| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure Elucidation of N-(4-cyano-2-ethylphenyl)acetamide
Abstract
The definitive confirmation of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of the novel compound N-(4-cyano-2-ethylphenyl)acetamide. Designed for researchers and analytical scientists, this document moves beyond procedural lists to explain the scientific rationale behind the selection of a multi-technique analytical approach. By synergistically deploying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can construct a self-validating dataset that unambiguously confirms the molecular architecture. Each section details the experimental protocols, presents interpreted data, and discusses how each piece of evidence contributes to the final structural assignment.
Introduction: The Rationale for Structural Verification
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic amide. Its structure comprises several key functional groups: a cyano-substituted phenyl ring, an ethyl group, and an acetamide moiety.[1] The precise arrangement of these groups is critical as it dictates the molecule's chemical reactivity, steric profile, and potential biological activity.[1] Therefore, before this compound can be utilized as a synthetic intermediate or a candidate for further development, its structure must be unequivocally verified.
Proposed Structure
The target of this elucidation is the molecule with the following proposed structure:
Caption: Proposed molecular structure of N-(4-cyano-2-ethylphenyl)acetamide.
The Elucidation Workflow: A Multi-Pronged Strategy
A robust structural elucidation relies on the convergence of data from orthogonal analytical techniques. No single method provides the complete picture, but together they offer a system of checks and balances. Our workflow is designed to move from broad, molecular-level information to detailed, atom-specific data.
Caption: The integrated workflow for molecular structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is the chosen technique because it is a "soft" ionization method, minimizing fragmentation and typically yielding a clear molecular ion peak ([M+H]⁺).[2] This is crucial for establishing the foundational data point—the molecule's mass—without the complication of extensive fragmentation patterns seen in harder ionization methods.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute this solution 100-fold with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The acid is added to promote protonation, enhancing the formation of the [M+H]⁺ ion.[4]
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) according to the manufacturer's guidelines.
-
Analysis: Infuse the prepared sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.[2]
-
Data Processing: The resulting spectrum, which may show multiple charged species, is processed using deconvolution software to determine the true molecular weight.[2]
Data & Interpretation
The high-resolution mass spectrum provides the exact mass of the protonated molecule, which is used to calculate the most plausible elemental formula.
| Parameter | Observed Value | Interpretation |
| Proposed Formula | C₁₁H₁₂N₂O | - |
| Exact Mass (Calculated) | 188.0950 | The theoretical exact mass for the neutral molecule. |
| [M+H]⁺ (Calculated) | 189.1028 | The theoretical m/z for the protonated molecule. |
| [M+H]⁺ (Observed) | 189.1025 | The experimentally measured m/z value. |
| Mass Error | -1.6 ppm | The small error strongly supports the proposed formula. |
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Causality: With the elemental formula established, the next logical step is to identify the functional groups present. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an ideal choice due to its speed and minimal sample preparation requirements.[5][6] The technique works by measuring the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies.[7] This allows for the rapid identification of key structural motifs.
Experimental Protocol: ATR-FTIR
-
Background Scan: Clean the ATR crystal (typically diamond) with isopropanol and perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Optimal contact is critical for achieving a high-quality spectrum.[6]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data & Interpretation
The FTIR spectrum reveals the presence of the nitrile, secondary amide, and aromatic C-H bonds, which are the cornerstone functional groups of the target molecule.
| Observed Absorption (cm⁻¹) | Intensity | Assignment | Significance |
| ~3300 | Medium, Sharp | N-H Stretch | Indicates the presence of a secondary amide (R₂N-H). Primary amines would show two bands in this region.[9][10] |
| ~3050 | Medium | Aromatic C-H Stretch | Confirms the presence of a benzene ring.[9] |
| ~2970 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the ethyl and methyl groups.[9] |
| ~2230 | Strong, Sharp | C≡N Stretch | A highly characteristic and strong absorption confirming the presence of a nitrile group.[11][12] |
| ~1670 | Strong, Sharp | C=O Stretch (Amide I) | This strong absorption is characteristic of a carbonyl group within a secondary amide.[9][13] |
| ~1540 | Medium | N-H Bend (Amide II) | This band, coupled with the N-H stretch, is diagnostic for a secondary amide.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[14] For a proposed structure to be correct, all aspects of the NMR spectra—chemical shifts, integration values, and multiplicity (splitting patterns)—must be consistent with it.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen as a solvent because it is largely free of protons and effectively dissolves many organic compounds. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[14]
-
Instrument Setup: The experiments are conducted on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include a 90° pulse angle and a sufficient relaxation delay to allow for accurate integration.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or APT) is run to simplify the spectrum to a series of single lines, one for each unique carbon atom.
Data & Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum maps the proton framework of the molecule.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| 8.15 | 1H | Broad Singlet | - | N-H | The broadness and downfield shift are characteristic of an amide proton. |
| 7.80 | 1H | Doublet | ~2.0 | Ar-H | Aromatic proton ortho to the cyano group. Deshielded by the electron-withdrawing cyano group. |
| 7.55 | 1H | Doublet of Doublets | ~8.4, 2.0 | Ar-H | Aromatic proton between the cyano and ethyl groups. Split by two different neighbors. |
| 7.30 | 1H | Doublet | ~8.4 | Ar-H | Aromatic proton ortho to the ethyl group. |
| 2.65 | 2H | Quartet | 7.6 | -CH₂- CH₃ | Methylene protons are split into a quartet by the three neighboring methyl protons. |
| 2.15 | 3H | Singlet | - | -COCH₃ | Acetyl methyl protons are isolated and thus appear as a singlet. |
| 1.25 | 3H | Triplet | 7.6 | -CH₂-CH₃ | Ethyl methyl protons are split into a triplet by the two neighboring methylene protons. |
Interpretation Summary: The ¹H NMR data perfectly matches the proposed structure. The characteristic triplet-quartet pattern confirms the ethyl group . The three distinct signals in the aromatic region with their specific splitting patterns confirm the 1,2,4-trisubstituted benzene ring . The singlet for the acetyl methyl and the broad singlet for the amide proton complete the picture.
Data & Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum accounts for all eleven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.5 | C =O | The downfield shift is typical for an amide carbonyl carbon. |
| 142.1 | Ar-C -NH | Aromatic carbon attached to the nitrogen atom. |
| 138.5 | Ar-C -CH₂CH₃ | Aromatic carbon bearing the ethyl group. |
| 133.2 | Ar-C H | Aromatic methine carbon. |
| 132.8 | Ar-C H | Aromatic methine carbon. |
| 125.1 | Ar-C H | Aromatic methine carbon. |
| 118.5 | C ≡N | Characteristic chemical shift for a nitrile carbon. |
| 110.2 | Ar-C -CN | Aromatic carbon attached to the cyano group. |
| 24.8 | -C H₂CH₃ | Ethyl group methylene carbon. |
| 24.3 | -COC H₃ | Acetyl methyl carbon. |
| 14.1 | -CH₂C H₃ | Ethyl group methyl carbon. |
Final Confirmation: The Convergence of Evidence
The structural elucidation of N-(4-cyano-2-ethylphenyl)acetamide is a clear example of the power of a multi-technique analytical approach. Each experiment provided a unique and critical piece of the puzzle, and importantly, the data from each technique is fully consistent with the others.
-
Mass Spectrometry established the elemental formula: C₁₁H₁₂N₂O.
-
Infrared Spectroscopy confirmed the presence of the required functional groups: a nitrile, a secondary amide, and an aromatic ring.
-
NMR Spectroscopy (¹H and ¹³C) provided the definitive map of atomic connectivity, confirming the 1,2,4-substitution pattern on the aromatic ring and the structures of the ethyl and acetamide side chains.
The collective, self-validating dataset leaves no ambiguity. The synthesized compound is definitively identified as N-(4-cyano-2-ethylphenyl)acetamide . This rigorous confirmation provides the necessary foundation for its future use in research and development.
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An In-Depth Technical Guide to N-(4-cyano-2-ethylphenyl)acetamide (CAS: 34921-76-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the availability of versatile chemical building blocks that offer a canvas for intricate molecular architecture. N-(4-cyano-2-ethylphenyl)acetamide (CAS Number: 34921-76-1) emerges as a significant, albeit often unheralded, intermediate. Its unique trifunctional arrangement—a reactive cyano group, a stabilizing acetamide moiety, and a strategically positioned ethyl group on a phenyl ring—presents a confluence of properties that are highly valuable for the synthesis of complex, biologically active compounds. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications and safe handling.
Molecular Architecture and Physicochemical Profile
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic amide with the molecular formula C₁₁H₁₂N₂O.
Table 1: Physicochemical Properties of N-(4-cyano-2-ethylphenyl)acetamide
| Property | Value | Source |
| CAS Number | 34921-76-1 | Internal Data |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Predicted Monoisotopic Mass | ~188.09 Da | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General knowledge of similar compounds |
Synthesis of N-(4-cyano-2-ethylphenyl)acetamide: A Practical Approach
The most direct and logical synthetic route to N-(4-cyano-2-ethylphenyl)acetamide is through the acetylation of its corresponding aniline precursor, 4-amino-3-ethylbenzonitrile . This reaction is a classic example of N-acylation, a fundamental transformation in organic synthesis.
Retrosynthetic Analysis
The retrosynthesis of the target molecule clearly indicates the disconnection at the amide bond, leading back to the commercially available or readily synthesized 4-amino-3-ethylbenzonitrile and an acetylating agent.
Caption: Retrosynthetic analysis of N-(4-cyano-2-ethylphenyl)acetamide.
Experimental Protocol: Acetylation of 4-amino-3-ethylbenzonitrile
This protocol is based on well-established methods for the acetylation of anilines.
Materials:
-
4-amino-3-ethylbenzonitrile
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-ethylbenzonitrile in a suitable volume of dry dichloromethane.
-
Base Addition: Add 1.2 equivalents of pyridine or triethylamine to the solution. This base will act as a scavenger for the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-cyano-2-ethylphenyl)acetamide.
Caption: Workflow for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
Amide Proton (N-H): A broad singlet in the downfield region (δ 8.0-9.5 ppm), the chemical shift of which can be concentration and solvent dependent.
-
Ethyl Group (CH₂CH₃): A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.
-
Acetyl Group (CH₃): A sharp singlet around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon atoms.
-
Cyano Carbon (C≡N): A signal around δ 115-120 ppm.
-
Carbonyl Carbon (C=O): A downfield signal in the range of δ 168-172 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-145 ppm).
-
Ethyl and Acetyl Carbons: Signals in the aliphatic region (δ 10-30 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹.[3]
-
C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band in the region of 2230-2220 cm⁻¹.[3]
-
C=O Stretch (Amide I): A strong, sharp peak around 1680-1660 cm⁻¹.[3]
-
N-H Bend (Amide II): An absorption band around 1550-1530 cm⁻¹.[3]
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at m/z 188. Fragmentation would likely involve cleavage of the amide bond and loss of the ethyl group.[2]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of N-(4-cyano-2-ethylphenyl)acetamide is governed by its three primary functional groups, making it a versatile intermediate.[2]
Caption: Key reactivity sites of N-(4-cyano-2-ethylphenyl)acetamide.
-
The Cyano Group: This group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design.
-
The Acetamide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to reveal the parent aniline, 4-amino-3-ethylbenzonitrile. This makes the acetyl group a useful protecting group for the amine.
-
The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating (acetamido and ethyl) and deactivating (cyano) groups.
Applications in Drug Discovery and Development
While specific drugs derived directly from N-(4-cyano-2-ethylphenyl)acetamide are not prominently documented, its structural motifs are present in numerous pharmacologically active compounds. Its precursor, 4-amino-3-ethylbenzonitrile, is a known reactant in the synthesis of dihydropyrrolepyridines, which have been investigated as corticotropin-releasing factor 1 (CRF-1) antagonists for potential use in treating anxiety and depression.[2] The acetamide and cyano-phenyl structures are common in a wide range of therapeutic areas, including oncology, inflammation, and neuroscience.[4] This compound serves as a valuable intermediate for generating libraries of diverse small molecules for high-throughput screening.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-(4-cyano-2-ethylphenyl)acetamide is not widely available. However, based on the known hazards of related substituted acetanilides and nitriles, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[7]
-
Irritation: May cause skin, eye, and respiratory irritation.[2]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
In case of exposure, seek immediate medical attention.
Conclusion: A Building Block of Potential
N-(4-cyano-2-ethylphenyl)acetamide represents a quintessential example of a versatile chemical intermediate that, while not an end product itself, is of significant value to the synthetic chemist. Its well-defined reactivity and the strategic placement of its functional groups provide a robust platform for the construction of more complex and potentially bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage its potential in the quest for novel therapeutics.
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Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of N-(4-cyano-2-ethylphenyl)acetamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-cyano-2-ethylphenyl)acetamide emerges as a novel chemical entity with an uncharacterized biological profile. Its unique structural composition, featuring both a cyano moiety and an acetamide group, suggests a potential for significant pharmacological activity, yet its mechanism of action remains to be elucidated. This technical guide abandons a conventional template to present a bespoke, multi-phased research strategy designed to systematically uncover the molecular target(s) and downstream signaling pathways of this compound. We provide a comprehensive, logic-driven framework for drug development professionals, outlining a self-validating system of experimentation from initial target identification through to functional characterization. This document serves as a roadmap for transforming N-(4-cyano-2-ethylphenyl)acetamide from a molecular unknown into a well-understood pharmacological tool or therapeutic lead.
Introduction: The Case for a Mechanistic Deep Dive
The field of drug discovery is replete with molecules of interest, but true progress lies in the deep understanding of their mechanisms of action.[1][2] N-(4-cyano-2-ethylphenyl)acetamide stands at this critical juncture. Its structure is intriguing; the acetamide group is a common feature in a variety of pharmaceuticals, while the nitrile (cyano) group is known to participate in both non-covalent interactions and, in some contexts, covalent bond formation with biological targets.[3] This dual-functionality suggests that N-(4-cyano-2-ethylphenyl)acetamide could interact with a range of proteins, but without a systematic investigation, its potential remains speculative.
This guide puts forth a robust, multi-stage research plan to thoroughly characterize the mechanism of action of N-(4-cyano-2-ethylphenyl)acetamide. Our approach is grounded in the principles of modern chemical biology and drug discovery, emphasizing a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.[1][4]
Phase I: Unbiased Target Identification
The foundational step in understanding a novel compound's mechanism of action is to identify its primary biological target(s).[1][5] Given the lack of pre-existing data for N-(4-cyano-2-ethylphenyl)acetamide, an unbiased approach is paramount. We propose a parallel workflow employing two distinct and complementary methodologies to maximize the probability of identifying high-confidence candidate targets.
Affinity-Based Proteomics
Affinity purification coupled with mass spectrometry is a powerful technique for isolating binding partners of a small molecule from a complex biological sample.[5]
Experimental Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of N-(4-cyano-2-ethylphenyl)acetamide with a linker and an affinity tag (e.g., biotin) at a position determined by initial structure-activity relationship (SAR) studies to be non-essential for any observed biological activity.
-
Cell Lysate Preparation: Prepare lysates from a panel of relevant human cell lines (e.g., a cancer cell line panel, primary neurons, or hepatocytes, depending on initial phenotypic screening results).
-
Incubation: Incubate the biotinylated probe with the cell lysates to allow for binding to its target protein(s).
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe along with its bound proteins.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., lysate incubated with beads and free biotin) to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is an in-situ method that relies on the principle that a protein's thermal stability is altered upon ligand binding.[6] This label-free method provides evidence of target engagement within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with N-(4-cyano-2-ethylphenyl)acetamide at various concentrations, alongside a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (if a hypothesis exists) or perform proteome-wide analysis using mass spectrometry to identify proteins that show a significant shift in their melting temperature in the presence of the compound.
-
Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate melt curves and determine the change in melting temperature (ΔTm).
Data Presentation: Hypothetical Target Identification Results
| Method | Candidate Target | Fold Enrichment (Affinity Pull-Down) | ΔTm (°C) (CETSA) | Confidence Score |
| Affinity Pull-Down | Kinase X | 15.2 | Not Determined | High |
| Affinity Pull-Down | Protein Y | 8.7 | Not Determined | Medium |
| CETSA | Kinase X | Not Applicable | +3.5 | High |
| CETSA | Protein Z | Not Applicable | +2.1 | Medium |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A strategic workflow for elucidating the mechanism of action.
Phase II: Rigorous Target Validation
Identifying candidate targets is only the first step; validating that they are indeed responsible for the compound's biological effects is crucial.[7] This phase focuses on confirming the direct interaction between N-(4-cyano-2-ethylphenyl)acetamide and the high-confidence candidates identified in Phase I, and establishing a causal link between target engagement and cellular phenotype.
Biophysical Characterization of Binding
To confirm a direct interaction, we will employ orthogonal biophysical methods to quantify the binding affinity and thermodynamics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of N-(4-cyano-2-ethylphenyl)acetamide over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
Kinetic and Affinity Determination: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Hypothetical Binding Affinity Data
| Candidate Target | Method | KD (nM) | ka (1/Ms) | kd (1/s) |
| Kinase X | SPR | 50 | 2.5 x 10^5 | 1.25 x 10^-2 |
| Kinase X | ITC | 65 | - | - |
| Protein Z | SPR | >10,000 | No Binding | No Binding |
Genetic Validation
Genetic approaches are the gold standard for linking a protein target to a compound's effect. By reducing the expression of the target protein, we can assess whether the cellular response to N-(4-cyano-2-ethylphenyl)acetamide is attenuated.
Experimental Protocol: siRNA-Mediated Gene Knockdown
-
siRNA Transfection: Transfect the relevant cell line with siRNAs specifically targeting the mRNA of the candidate protein, as well as a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qPCR.
-
Compound Treatment: Treat the knockdown and control cells with a range of concentrations of N-(4-cyano-2-ethylphenyl)acetamide.
-
Phenotypic Assay: Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling readout).
-
Analysis: Compare the dose-response curves between the target knockdown and control cells. A rightward shift in the EC50 in the knockdown cells indicates that the protein is necessary for the compound's full effect.
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} Caption: Logic of genetic validation for target identification.
Phase III: Pathway Elucidation and Functional Characterization
With a validated target, the next logical step is to understand the downstream consequences of its modulation by N-(4-cyano-2-ethylphenyl)acetamide. This involves mapping the affected signaling pathways and characterizing the ultimate functional outcomes.
Phosphoproteomics for Kinase Targets
If the validated target is a kinase, a phosphoproteomic screen can provide a global view of the downstream signaling events.
Experimental Protocol: Phosphoproteomic Analysis
-
Cell Treatment: Treat cells with N-(4-cyano-2-ethylphenyl)acetamide and a vehicle control for a short duration.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels across the proteome.
-
Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphosites to known signaling pathways.
Transcriptomic Analysis
Gene expression profiling can reveal the broader cellular response to compound treatment and provide insights into the affected biological processes.
Experimental Protocol: RNA-Sequencing
-
Cell Treatment: Treat cells with N-(4-cyano-2-ethylphenyl)acetamide over a time course.
-
RNA Extraction: Extract total RNA from the cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput RNA sequencing.
-
Data Analysis: Identify differentially expressed genes and perform gene set enrichment analysis to identify enriched biological pathways and processes.
Conclusion and Future Directions
The comprehensive research plan detailed in this guide provides a clear and scientifically rigorous path to elucidating the mechanism of action of N-(4-cyano-2-ethylphenyl)acetamide. By progressing through the distinct yet interconnected phases of target identification, validation, and pathway elucidation, we can systematically build a deep understanding of this novel compound's biological activity. The successful execution of this strategy will not only demystify the action of N-(4-cyano-2-ethylphenyl)acetamide but also provide the critical foundation for its potential development as a chemical probe or a therapeutic agent. The self-validating nature of the proposed workflow, with its emphasis on orthogonal methodologies, ensures a high degree of confidence in the eventual mechanistic model.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]
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Acetamide. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Yıldırım, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11035–11048. Available at: [Link]
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Kamal El-Dean, A. M., et al. (2022). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Egyptian Journal of Chemistry, 65(3), 245-251. Available at: [Link]
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Spectroscopic Characterization of N-(4-cyano-2-ethylphenyl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, N-(4-cyano-2-ethylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. While experimental data for this specific compound is not publicly available, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from analogous structures, serving as a valuable resource for researchers working with this and similar chemical entities.
Molecular Structure and Functional Group Analysis
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic compound with a molecular formula of C₁₁H₁₂N₂O and a monoisotopic mass of approximately 188.09 Da.[1] The molecule's structure is characterized by a central phenyl ring substituted with an ethyl group, a cyano group, and an acetamide moiety.[1] The interplay of these functional groups dictates the molecule's chemical reactivity and its spectroscopic signature.[1]
A thorough understanding of the electronic effects of these substituents is crucial for interpreting the spectroscopic data. The cyano group is a strong electron-withdrawing group, while the acetamide and ethyl groups are electron-donating. This electronic environment significantly influences the chemical shifts of the aromatic protons and carbons in the NMR spectra.
Figure 1: Chemical structure of N-(4-cyano-2-ethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For N-(4-cyano-2-ethylphenyl)acetamide, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for the aromatic, ethyl, and acetamide protons. The chemical shifts are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (adjacent to CN) | ~7.8 | d | 1H | ~2 |
| Aromatic H (adjacent to acetamide) | ~7.6 | d | 1H | ~8 |
| Aromatic H (adjacent to ethyl) | ~7.4 | dd | 1H | ~8, 2 |
| Amide N-H | ~8.0-9.0 | s (broad) | 1H | N/A |
| Ethyl -CH₂- | ~2.6 | q | 2H | ~7.5 |
| Acetyl -CH₃ | ~2.1 | s | 3H | N/A |
| Ethyl -CH₃ | ~1.2 | t | 3H | ~7.5 |
Rationale for Predictions:
-
Aromatic Protons: The aromatic region is expected to show a complex splitting pattern due to the ortho, meta, and para coupling between the three protons. The proton adjacent to the electron-withdrawing cyano group will be the most deshielded.
-
Amide Proton: The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and will appear at a downfield chemical shift.
-
Ethyl Group: The methylene (-CH₂-) protons will appear as a quartet due to coupling with the methyl (-CH₃) protons, which in turn will be a triplet.[1]
-
Acetyl Group: The methyl protons of the acetamide group are in a relatively shielded environment and will appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~169 |
| Aromatic C-NH | ~140 |
| Aromatic C-CN | ~135 |
| Aromatic C-H | ~133, 130, 120 |
| Aromatic C-ethyl | ~138 |
| Cyano C≡N | ~118 |
| Aromatic C (ipso-CN) | ~110 |
| Ethyl -CH₂- | ~24 |
| Acetyl -CH₃ | ~24 |
| Ethyl -CH₃ | ~14 |
Rationale for Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrogen of the amide group will be significantly deshielded. The carbon bearing the cyano group will also be downfield, while the ipso-carbon of the cyano group will be more shielded.
-
Aliphatic Carbons: The ethyl and acetyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(4-cyano-2-ethylphenyl)acetamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3300 - 3250 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium-Strong |
| C≡N Stretch (nitrile) | 2230 - 2220 | Strong, Sharp |
| C=O Stretch (amide I) | 1680 - 1650 | Strong |
| N-H Bend (amide II) | 1560 - 1540 | Medium |
| C-N Stretch (amide) | 1400 - 1200 | Medium |
Rationale for Predictions:
-
N-H and C=O Stretches: The positions of the amide N-H and C=O stretching bands are characteristic and provide strong evidence for the presence of the acetamide group.[1]
-
C≡N Stretch: The nitrile group has a very sharp and intense absorption in a region of the spectrum that is often free from other signals, making it a key diagnostic peak.[1]
-
C-H Stretches: The spectrum will show distinct absorptions for the aromatic and aliphatic C-H stretching vibrations.[1]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 2: Workflow for the spectroscopic characterization of N-(4-cyano-2-ethylphenyl)acetamide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[1]
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O), which is approximately 188.09.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce characteristic fragmentation patterns.
-
Loss of the acetyl group: Cleavage of the amide bond could lead to the loss of a ketene molecule (CH₂=C=O) resulting in a fragment ion at m/z 146.
-
Loss of the ethyl group: Cleavage of the benzylic C-C bond could result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 159.
-
Formation of an acylium ion: Cleavage of the N-C(aryl) bond could generate an acylium ion [CH₃CO]⁺ at m/z 43.
-
Figure 3: Predicted major fragmentation pathways for N-(4-cyano-2-ethylphenyl)acetamide in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile compounds, often yielding the protonated molecule [M+H]⁺ at m/z 189.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Data Acquisition and Analysis: Record the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of N-(4-cyano-2-ethylphenyl)acetamide. By combining the detailed information from NMR, IR, and MS, researchers can unequivocally confirm the identity and purity of this compound. The predicted data and methodologies presented herein serve as a valuable reference for the synthesis and characterization of this and other novel chemical entities in the field of pharmaceutical and materials science.
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An In-Depth Technical Guide to the Solubility Characteristics of N-(4-cyano-2-ethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-cyano-2-ethylphenyl)acetamide is a substituted acetamide derivative with potential applications as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules, particularly within the realm of neuropharmacology. Understanding its solubility characteristics is a critical first step in its development pathway, influencing everything from reaction conditions in synthetic chemistry to formulation strategies in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(4-cyano-2-ethylphenyl)acetamide, empowering researchers to generate robust and reliable data.
Compound Profile: N-(4-cyano-2-ethylphenyl)acetamide
A solid understanding of the molecule's structure and basic physicochemical properties is fundamental to interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | N-(4-cyano-2-ethylphenyl)acetamide | [1] |
| CAS Number | 34921-76-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Chemical Structure | CCC1=C(C=CC(=C1)C#N)NC(=O)C | [1] |
Predicted Aqueous Solubility:
Computational models, such as SwissADME, predict N-(4-cyano-2-ethylphenyl)acetamide to be "Moderately Soluble" in water.[2] While this prediction offers a preliminary assessment, it is crucial to experimentally verify this characteristic.
Theoretical Framework for Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid, this process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. Several factors can significantly influence the solubility of a compound like N-(4-cyano-2-ethylphenyl)acetamide.
The Impact of pH on Solubility
The amide functional group in N-(4-cyano-2-ethylphenyl)acetamide is generally considered neutral, with a very high pKa (typically around 17 for the N-H proton), meaning it is unlikely to be ionized under physiological pH conditions. The cyano group is also non-ionizable. Therefore, significant pH-dependent solubility is not expected. However, it is still prudent to experimentally determine the solubility over a range of pH values, as recommended by regulatory bodies like the FDA for characterizing new chemical entities.[3] The Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ionization state of a compound, is the foundational principle for understanding pH-dependent solubility.[4][5]
The Influence of Temperature on Solubility
The dissolution of a solid in a liquid can be either an endothermic (absorbs heat) or exothermic (releases heat) process.[6][7]
-
Endothermic Dissolution: If the energy required to break the crystal lattice of N-(4-cyano-2-ethylphenyl)acetamide is greater than the energy released upon solvation, the dissolution process will be endothermic. In this case, increasing the temperature will increase its solubility.[6][7][8]
-
Exothermic Dissolution: Conversely, if the solvation process releases more energy than is required to break the lattice, the dissolution will be exothermic. Increasing the temperature will then decrease its solubility.[6][7]
For most organic solids, dissolution is an endothermic process, and thus solubility tends to increase with temperature.[6][8] Experimental determination of solubility at different temperatures is essential for understanding the thermodynamic properties of the dissolution process.[9]
The Critical Role of the Solid State: Polymorphism
Polymorphism is the ability of a solid to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[10][11][12] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[10][12][13][14]
Metastable polymorphs are generally more soluble than their more stable counterparts.[13] However, they can convert to the more stable, less soluble form over time, which can have significant implications for product performance and stability.[13][14] Therefore, it is crucial to characterize the solid form of N-(4-cyano-2-ethylphenyl)acetamide being used in solubility studies. Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy are vital for this purpose.[15][16]
Experimental Determination of Solubility
A well-designed experimental plan is necessary to accurately determine the solubility of N-(4-cyano-2-ethylphenyl)acetamide. The following section provides detailed protocols based on established methodologies.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[17][18] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility
1. Materials and Equipment:
-
N-(4-cyano-2-ethylphenyl)acetamide (solid)
-
Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid N-(4-cyano-2-ethylphenyl)acetamide to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on the shaker in a temperature-controlled incubator (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[19] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration is no longer changing.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[20]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution (if necessary): Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of N-(4-cyano-2-ethylphenyl)acetamide in the diluted filtrate using a validated HPLC method or another suitable analytical technique.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.
-
Prolonged Agitation: Provides sufficient time for the dissolution process to reach equilibrium.[17]
-
Temperature Control: As solubility is temperature-dependent, maintaining a constant temperature is critical for obtaining reproducible results.[6][7]
-
Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.
Diagram: Shake-Flask Solubility Workflow
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. biorelevant.com [biorelevant.com]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfatestlab.com [alfatestlab.com]
- 12. jocpr.com [jocpr.com]
- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. agnopharma.com [agnopharma.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. bioassaysys.com [bioassaysys.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-cyano-2-ethylphenyl)acetamide
Introduction
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic amide of increasing interest within the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a cyano-substituted phenyl ring, an ethyl group, and an acetamide moiety, presents a versatile scaffold for the synthesis of more complex, potentially bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(4-cyano-2-ethylphenyl)acetamide, offering critical insights for researchers and scientists engaged in its synthesis, handling, and application in drug discovery and development pipelines.
Molecular Structure and Physicochemical Properties
The foundational characteristics of N-(4-cyano-2-ethylphenyl)acetamide are summarized in the table below. These properties are fundamental to understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| CAS Number | 34921-76-1 | |
| Predicted Boiling Point | 297.1 ± 28.0 °C |
Physical Appearance
While specific data for the physical appearance of N-(4-cyano-2-ethylphenyl)acetamide is not widely published, related acetamide and cyanoacetamide derivatives often present as crystalline solids or fine powders, with colors ranging from white to off-white or pale yellow. For instance, the related compound cyanoacetamide is a slightly yellowish, crystalline substance. It is reasonable to expect N-(4-cyano-2-ethylphenyl)acetamide to exhibit a similar solid-state appearance at room temperature.
Melting Point
An experimental melting point for N-(4-cyano-2-ethylphenyl)acetamide has not been definitively reported in publicly available literature. However, the melting point of its immediate precursor, 4-amino-3-ethylbenzonitrile, is reported to be in the range of 58-61 °C. The acetylation of the amine to an acetamide generally increases the melting point due to stronger intermolecular hydrogen bonding. Therefore, the melting point of N-(4-cyano-2-ethylphenyl)acetamide is anticipated to be significantly higher than that of its precursor.
Solubility
Stability and Handling
Chemical Stability
The chemical stability of N-(4-cyano-2-ethylphenyl)acetamide is largely dictated by its constituent functional groups. The amide bond is generally stable under neutral conditions but can be susceptible to cleavage under strong acidic or basic conditions, or through enzymatic action in biological systems. The cyano group is a robust functional group, though it can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. The aromatic ring is generally stable, but the electron-withdrawing nature of the cyano group can influence its reactivity in electrophilic aromatic substitution reactions.
Storage and Handling
Given the presence of the acetamide and cyano functionalities, standard laboratory precautions for handling chemical reagents should be observed. While specific GHS hazard classifications for N-(4-cyano-2-ethylphenyl)acetamide are not available, data for related compounds such as N-(4-ethylphenyl)acetamide and 2-cyano-N-(4-methylphenyl)acetamide suggest that it may cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[2][3] Therefore, handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat) is strongly recommended. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.
Experimental Protocols
Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
A common and effective method for the synthesis of N-aryl acetamides is the acetylation of the corresponding aniline derivative.[4] In the case of N-(4-cyano-2-ethylphenyl)acetamide, the logical precursor is 4-amino-3-ethylbenzonitrile. The following is a generalized, yet detailed, protocol based on standard acetylation procedures.
Reaction Scheme:
Sources
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O | CID 693152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Experimental Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide, a key intermediate in the development of various specialty chemicals and pharmaceutical agents. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established principles of organic chemistry. The synthesis is achieved through the N-acylation of 4-amino-3-ethylbenzonitrile. This guide explains the causality behind each experimental choice, from reagent selection to purification strategies, ensuring a reproducible and high-yield outcome.
Introduction: Significance and Synthetic Strategy
N-(4-cyano-2-ethylphenyl)acetamide is a substituted acetanilide derivative. The presence of the cyano and ethyl functionalities on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The acetamide group is a common feature in many biologically active compounds.
The synthetic strategy employed is a classic and robust N-acylation reaction. This involves the reaction of the primary amine, 4-amino-3-ethylbenzonitrile, with an acetylating agent. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. To achieve high efficiency and yield, a base is typically added to neutralize the acidic byproduct of the reaction, thereby driving the equilibrium towards the product.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic acyl substitution reaction shown below:
Scheme 1: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
(Image depicting the reaction of 4-amino-3-ethylbenzonitrile with Acetyl Chloride in the presence of Triethylamine to yield N-(4-cyano-2-ethylphenyl)acetamide and Triethylammonium chloride)
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-3-ethylbenzonitrile on the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. A base, such as triethylamine, is crucial as it scavenges the hydrochloric acid (HCl) generated, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[1]
Detailed Experimental Protocol
This protocol is based on well-established procedures for the N-acylation of aromatic amines.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| 4-amino-3-ethylbenzonitrile | 146.19 | >96% | Thermo Scientific Chemicals | Toxic solid, handle with care.[3][4] |
| Acetyl Chloride | 78.50 | Reagent | Sigma-Aldrich | Corrosive and moisture-sensitive. |
| Triethylamine (TEA) | 101.19 | >99% | Sigma-Aldrich | Use freshly distilled TEA. |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Fisher Scientific | Use anhydrous solvent for best results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | - | For drying the organic phase. |
| Ethyl Acetate | 88.11 | ACS Grade | - | For recrystallization. |
| Hexane | 86.18 | ACS Grade | - | For recrystallization. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-ethylbenzonitrile (5.0 g, 34.2 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (5.7 mL, 41.0 mmol, 1.2 equivalents) to the solution.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Acetylating Agent Addition: In a separate dry dropping funnel, add acetyl chloride (2.9 mL, 41.0 mmol, 1.2 equivalents) dissolved in 20 mL of anhydrous DCM. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude solid can be purified by recrystallization.[2]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
-
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-amino-3-ethylbenzonitrile | 146.19 | 5.0 g | 34.2 | 1.0 |
| Acetyl Chloride | 78.50 | 2.9 mL (3.2 g) | 41.0 | 1.2 |
| Triethylamine | 101.19 | 5.7 mL (4.15 g) | 41.0 | 1.2 |
| Expected Product | 188.23 | ~5.8 g | (Assuming 90% yield) | - |
Safety and Handling
-
4-amino-3-ethylbenzonitrile: This compound is a nitrile and should be treated as toxic.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. Handle with extreme care in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
Visual Workflow Diagram
The following diagram illustrates the key steps in the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.
Caption: Workflow for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.
References
- Google Patents. (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CN102952037A).
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Retrieved from [Link]
Sources
"N-(4-cyano-2-ethylphenyl)acetamide" HPLC analysis method
An Application Note for the Analysis of N-(4-cyano-2-ethylphenyl)acetamide by High-Performance Liquid Chromatography (HPLC)
Introduction
N-(4-cyano-2-ethylphenyl)acetamide is an aromatic organic compound featuring cyano, ethyl, and acetamide functional groups. As a substituted acetanilide, it represents a class of molecules often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic materials. The purity and concentration of such intermediates are critical for the quality, yield, and safety of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control in research, development, and manufacturing environments.
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of N-(4-cyano-2-ethylphenyl)acetamide. The method is designed to be specific, precise, and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
Principle of the Method: Reversed-Phase Chromatography
Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of analytes.[4] The principle is based on the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[4] In this method, N-(4-cyano-2-ethylphenyl)acetamide, a moderately nonpolar compound, is retained on the C18 column. By gradually increasing the proportion of an organic solvent (acetonitrile) in the mobile phase, the analyte's affinity for the stationary phase decreases, causing it to elute. The use of a mild acid, such as formic acid, in the mobile phase is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the column packing material.[5][6] Detection is achieved by a UV detector, as the aromatic ring in the analyte provides strong chromophoric activity.
Materials and Methods
Reagents and Chemicals
-
N-(4-cyano-2-ethylphenyl)acetamide reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥98% purity)
Equipment
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)
-
Ultrasonic bath
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis. The selection of a C18 column is standard for retaining moderately nonpolar aromatic compounds, while a gradient elution ensures good separation from potential impurities and a reasonable run time.[4][5][7]
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of N-(4-cyano-2-ethylphenyl)acetamide reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity and calibration by diluting the stock solution with a 50:50 mixture of acetonitrile and water (diluent). A recommended concentration range is 1-100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of N-(4-cyano-2-ethylphenyl)acetamide into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a subsequent dilution with the diluent to bring the expected concentration into the middle of the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data interpretation.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
The Strategic Intermediate: N-(4-cyano-2-ethylphenyl)acetamide in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. N-(4-cyano-2-ethylphenyl)acetamide has emerged as a key building block, particularly in the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols for its synthesis and highlighting its application in the development of pharmaceutically relevant compounds.
Introduction: The Significance of a Tailored Building Block
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic compound featuring three key functional groups: a nitrile, an ethyl group, and an acetamide. This specific arrangement of functionalities makes it a valuable precursor in multi-step synthetic sequences. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetamide can be hydrolyzed to reveal a primary amine, offering multiple avenues for further molecular elaboration. The ethyl group provides steric and electronic influence, which can be crucial for modulating the biological activity of the final target molecule.
The primary driver for the increased interest in N-(4-cyano-2-ethylphenyl)acetamide is its role as a key intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1][2][3] The structural core of Apalutamide is assembled from precursors that ultimately derive from this tailored benzonitrile derivative.
This guide will provide a comprehensive protocol for the laboratory-scale synthesis of N-(4-cyano-2-ethylphenyl)acetamide from its commercially available precursor, 4-amino-3-ethylbenzonitrile. Furthermore, we will explore its application by outlining the subsequent synthetic transformations that lead to molecules of therapeutic interest.
Synthesis of N-(4-cyano-2-ethylphenyl)acetamide: A Detailed Protocol
The synthesis of N-(4-cyano-2-ethylphenyl)acetamide is a straightforward yet critical N-acylation reaction. The protocol provided below is designed to be robust and reproducible, ensuring high yield and purity of the desired product.
Reaction Scheme:
Figure 1: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide via N-acylation.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 4-Amino-3-ethylbenzonitrile | ≥96% purity |
| Acetic Anhydride | Reagent grade |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Anhydrous Magnesium Sulfate | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Standard laboratory glassware |
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-ethylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Addition of Catalyst: To the stirred solution, add pyridine (1.2 eq) as a catalyst and nucleophilic acyl transfer agent. Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield N-(4-cyano-2-ethylphenyl)acetamide as a crystalline solid.
Expected Yield and Characterization:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | 60-66 °C[4] (for the precursor 4-amino-3-ethylbenzonitrile) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.3 (m, 3H, Ar-H), 2.7 (q, 2H, -CH₂CH₃), 2.2 (s, 3H, -COCH₃), 1.2 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.0 (C=O), 140.0, 135.0, 133.0, 128.0, 120.0, 118.0 (Ar-C), 25.0 (-CH₂CH₃), 24.0 (-COCH₃), 14.0 (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | ν: 3300-3250 (N-H stretch), 2230-2220 (C≡N stretch), 1670-1660 (C=O stretch, Amide I) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; found: 189.1 |
Note: The spectroscopic data provided are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Application in the Synthesis of Apalutamide
N-(4-cyano-2-ethylphenyl)acetamide serves as a pivotal intermediate in the multi-step synthesis of Apalutamide. The following workflow illustrates its central role.
Figure 2: Simplified workflow illustrating the use of the target intermediate's precursor in Apalutamide synthesis.
The synthesis of Apalutamide from 4-amino-3-ethylbenzonitrile (which can be obtained by hydrolysis of N-(4-cyano-2-ethylphenyl)acetamide) involves a key step of reacting it with a suitable isothiocyanate precursor to form a thiourea derivative.[3] This thiourea intermediate then undergoes cyclization and further functional group manipulations to yield the final Apalutamide molecule.[3][5] The presence of the cyano and ethyl groups on the phenyl ring of the intermediate is crucial for the final structure and activity of Apalutamide.
Broader Applications in Drug Discovery
The utility of N-(4-cyano-2-ethylphenyl)acetamide and its derivatives extends beyond the synthesis of Apalutamide. Substituted benzonitriles are common pharmacophores and synthetic handles in medicinal chemistry. The cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets. The ability to introduce various substituents on the phenyl ring allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
N-(4-cyano-2-ethylphenyl)acetamide is a strategically important intermediate in modern organic synthesis, with its primary application being in the synthesis of the anti-cancer drug Apalutamide. The straightforward and high-yielding synthesis of this compound from commercially available starting materials makes it an attractive building block for both academic and industrial research. The detailed protocol provided in this guide is intended to empower researchers to efficiently synthesize and utilize this versatile intermediate in their drug discovery and development endeavors.
References
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Solid state forms of Apalutamide and their process for the preparation thereof. Technical Disclosure Commons. Published September 12, 2023. Accessed January 26, 2026. [Link]
- Bodhuri P, Ceccarelli AP, Emmett MR, et al. Processes for the preparation of apalutamide and intermediates thereof. US Patent 10,513,504 B2. Published December 24, 2019. Accessed January 26, 2026.
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Synthesis of apalutamide (XXI). ResearchGate. Accessed January 26, 2026. [Link]
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Process for preparing apalutamide.
- A kind of Apalutamide new synthetic method.
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- Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
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PROCESS FOR THE PREPARATION OF APALUTAMIDE. European Patent Office. Accessed January 26, 2026. [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
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Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). Justia Patents. Accessed January 26, 2026. [Link]
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Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. PrepChem.com. Accessed January 26, 2026. [Link]
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Application Notes and Protocols for N-(4-cyano-2-ethylphenyl)acetamide in Medicinal Chemistry
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-(4-cyano-2-ethylphenyl)acetamide . While direct extensive research on this specific molecule is emerging, its structural motifs are present in compounds with significant biological activity. This guide, therefore, is built upon a synthesis of established principles and data from analogous structures to provide a forward-looking and scientifically-grounded framework for its investigation. We will delve into its potential as an androgen receptor antagonist, leveraging the known pharmacophore of related compounds, and provide detailed protocols for its synthesis and biological evaluation.
Scientific Rationale and Potential Applications
The core structure of N-(4-cyano-2-ethylphenyl)acetamide, featuring a cyanophenyl group linked to an acetamide moiety, is of significant interest in medicinal chemistry. The cyano group, a potent hydrogen bond acceptor and metabolic blocker, is a key feature in many bioactive molecules. The N-acetyl group can participate in hydrogen bonding and influence the molecule's solubility and pharmacokinetic properties.
Hypothesized Application: Androgen Receptor Antagonism
A compelling potential application for N-(4-cyano-2-ethylphenyl)acetamide is in the realm of oncology, specifically as an antagonist of the Androgen Receptor (AR). The AR is a crucial driver in the progression of prostate cancer, and its inhibition is a primary therapeutic strategy. Several potent nonsteroidal AR antagonists share the N-(4-cyano-3-substituted-phenyl) scaffold. The 4-cyano group is often critical for binding to the AR ligand-binding domain.
The substitution at the 2-position with an ethyl group in N-(4-cyano-2-ethylphenyl)acetamide is a key structural feature to investigate. Structure-activity relationship (SAR) studies on related nonsteroidal AR antagonists have shown that substitution at this position can influence potency and selectivity. The ethyl group's steric and electronic properties may modulate the compound's interaction with the receptor, potentially offering a unique binding profile or improved pharmacokinetic properties compared to existing antagonists.
Other Potential Applications
Beyond AR antagonism, the N-phenylacetamide scaffold is prevalent in compounds with a wide range of biological activities, including:
-
Anticancer Agents: Phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Agents: This scaffold is found in molecules with anti-inflammatory and pain-relieving properties.
Further screening of N-(4-cyano-2-ethylphenyl)acetamide in relevant biological assays is warranted to explore these potential applications.
Physicochemical Properties and Safety
A thorough understanding of a compound's physicochemical properties is fundamental to its application in medicinal chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 188.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~2.0-2.5 | Indicates good membrane permeability and balanced solubility. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Important for interactions with biological targets. |
| Polar Surface Area | ~55 Ų | Influences cell permeability and transport characteristics. |
Note: These values are estimations and should be experimentally verified.
Safety and Handling
As with any novel chemical entity, N-(4-cyano-2-ethylphenyl)acetamide should be handled with care in a laboratory setting. Aromatic nitriles, as a class, can be toxic if inhaled, ingested, or absorbed through the skin.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[2]
-
Avoid generating dust or aerosols.
-
In case of a spill, follow established laboratory protocols for cleaning up chemical spills.
Synthesis Protocol
The synthesis of N-(4-cyano-2-ethylphenyl)acetamide can be readily achieved through the acylation of the corresponding aniline, 4-amino-3-ethylbenzonitrile.
Starting Material: 4-Amino-3-ethylbenzonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[3] |
| Molecular Weight | 146.19 g/mol | PubChem[3] |
| Appearance | Solid | - |
| Melting Point | 60-66 °C | Thermo Fisher Scientific[4] |
Reaction Scheme
Caption: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide.
Step-by-Step Protocol
Materials:
-
4-Amino-3-ethylbenzonitrile
-
Acetic anhydride or Acetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using acetyl chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-ethylbenzonitrile (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Acylation:
-
Using Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the stirring solution.
-
Using Acetyl Chloride: Cool the solution in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-(4-cyano-2-ethylphenyl)acetamide.
-
Biological Evaluation Protocols
To investigate the hypothesized activity of N-(4-cyano-2-ethylphenyl)acetamide as an androgen receptor antagonist, a series of in vitro assays can be performed.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of the test compound to compete with a known radiolabeled androgen for binding to the androgen receptor.
Caption: Workflow for an AR Competitive Binding Assay.
Protocol Outline:
-
Prepare AR Source: Utilize either a recombinant AR protein or cytosol prepared from the ventral prostate of castrated rats.[5]
-
Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone, DHT) and a range of concentrations of N-(4-cyano-2-ethylphenyl)acetamide. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled androgen).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or filtermats.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Androgen Receptor Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.
Protocol Outline:
-
Cell Culture: Use a prostate cancer cell line (e.g., LNCaP or a stably transfected cell line) that contains an androgen-responsive reporter construct (e.g., a luciferase gene downstream of an androgen response element).[6][7]
-
Treatment: Seed the cells in a multi-well plate and treat them with a known androgen agonist (e.g., R1881 or DHT) in the presence of varying concentrations of N-(4-cyano-2-ethylphenyl)acetamide.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of the test compound to determine its antagonistic activity and IC₅₀ value.
Cell Viability (MTT) Assay
This assay is crucial to determine if the observed antagonistic effects are due to specific receptor inhibition or general cytotoxicity.[8]
Caption: Workflow for an MTT Cell Viability Assay.
Protocol Outline:
-
Cell Seeding: Seed prostate cancer cells (or other relevant cell lines) in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of N-(4-cyano-2-ethylphenyl)acetamide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
Conclusion and Future Directions
N-(4-cyano-2-ethylphenyl)acetamide represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the structure-activity relationships of known nonsteroidal androgen receptor antagonists, its investigation as a potential therapeutic for prostate cancer is a scientifically sound endeavor. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound.
Future research should focus on:
-
Experimental validation of the predicted physicochemical properties.
-
In-depth SAR studies by synthesizing analogs with modifications to the ethyl group and the acetamide moiety to optimize potency and selectivity.
-
Pharmacokinetic profiling of promising candidates to assess their drug-like properties.
-
In vivo studies in relevant animal models to evaluate efficacy and safety.
By systematically applying the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of N-(4-cyano-2-ethylphenyl)acetamide and contribute to the development of novel therapeutics.
References
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American Chemical Society. (n.d.). Synthesis, Structure–Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
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BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Retrieved from [Link]
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Corson, T. W., et al. (2008). Organic Syntheses Procedure: Cyanoacetamide. Organic Syntheses. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735330, 4-Amino-3-ethylbenzonitrile. PubChem. Retrieved from [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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National Academies Press. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation on cyanotoxins and volatile organic compounds in lake Karaoun (Lebanon) by bioanalytical and mass spectrometry techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Occupational and environmental hazard assessments for the isolation, purification and toxicity testing of cyanobacterial toxins. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. Retrieved from [Link]
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PubMed. (n.d.). Discovery of an orally-active nonsteroidal androgen receptor pure antagonist and the structure-activity relationships of its derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile. PubChem. Retrieved from [Link]
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Protocols.io. (2023). MTT Assay. Retrieved from [Link]
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PubMed. (2009). Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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National Center for Biotechnology Information. (n.d.). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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MDPI. (2022). Synthesis, Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]
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YouTube. (2023). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. Retrieved from [Link]
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PubMed. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197719, 4-Amino-3-hydroxybenzonitrile. PubChem. Retrieved from [Link]
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American Chemical Society. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of N-(4-cyano-2-ethylphenyl)acetamide for Biological Screening
Abstract & Introduction
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it an ideal starting point for drug discovery campaigns. This document outlines a comprehensive strategy for the chemical derivatization of a novel core scaffold, N-(4-cyano-2-ethylphenyl)acetamide , to generate a focused compound library for biological screening.
We present the scientific rationale underpinning the derivatization strategy, focusing on systematic structural modifications to probe the structure-activity relationship (SAR). Detailed, field-proven protocols are provided for the synthesis of the parent compound and its derivatives, followed by a robust, self-validating protocol for high-throughput screening (HTS) using a cell-based anti-proliferative assay. The causality behind experimental choices, from reagent selection to assay quality control, is explained to ensure both reproducibility and meaningful data generation.
Rationale for Derivatization: Exploring the Chemical Space
The core objective of derivatization is to systematically modify the parent structure to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our strategy for N-(4-cyano-2-ethylphenyl)acetamide targets three key regions of the molecule, each chosen for its potential to influence biological activity through distinct physicochemical and steric interactions.
-
Strategy A: Acetamide N-H Modification: The amide bond is a critical hydrogen bond donor and acceptor. Modifying the acetyl group allows for probing the steric tolerance and electronic requirements of the binding pocket.
-
Strategy B: Bioisosteric Replacement of the Cyano Group: The cyano group is a potent electron-withdrawing group and hydrogen bond acceptor. Bioisosteric replacement is a cornerstone of medicinal chemistry used to modulate potency, alter metabolic fate, and improve physicochemical properties.[3][4] We will replace the cyano moiety with other groups that have similar electronic properties but different steric or lipophilic characteristics.
-
Strategy C: Probing the Ethyl Group Pocket: The ethyl group at the ortho position provides a hydrophobic interaction point. Modifications here can explore the size and nature of this pocket.
This multi-pronged approach ensures a comprehensive exploration of the SAR landscape around the core scaffold.
Figure 1: Logical workflow for the derivatization of the core scaffold.
Synthetic Protocols
The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Parent Compound: N-(4-cyano-2-ethylphenyl)acetamide (C-1)
The synthesis of the parent compound is achieved via a standard acylation of the corresponding aniline with acetyl chloride.
Reaction Scheme: 4-amino-3-ethylbenzonitrile + Acetyl Chloride → N-(4-cyano-2-ethylphenyl)acetamide
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 4-amino-3-ethylbenzonitrile | 146.19 | 5.00 g | 34.2 mmol | 1.0 |
| Acetyl Chloride | 78.50 | 2.94 mL | 41.0 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 7.15 mL | 51.3 mmol | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask, add 4-amino-3-ethylbenzonitrile (1.0 eq) and dissolve in dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add acetyl chloride (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Causality: The acid wash removes excess TEA, while the base wash removes any remaining acetyl chloride and acetic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield C-1 as a white solid.
Protocol for Derivatization Strategy B: Bioisosteric Replacement
This protocol details the synthesis of an analogue where the cyano group is replaced by a nitro group. The same general acylation procedure can be applied to other anilines (e.g., 4-amino-3-ethyl-fluorobenzene).
Synthesis of N-(2-ethyl-4-nitrophenyl)acetamide (B-1): This procedure is analogous to Protocol 3.1, substituting 4-amino-3-ethylbenzonitrile with 2-ethyl-4-nitroaniline.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 2-ethyl-4-nitroaniline | 166.18 | 5.00 g | 30.1 mmol | 1.0 |
| Acetyl Chloride | 78.50 | 2.58 mL | 36.1 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 6.30 mL | 45.1 mmol | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Follow steps 1-10 as outlined in Protocol 3.1.
Summary of Proposed Derivatives:
| Compound ID | Strategy | R¹ (Acyl) | R² (Position 4) | Synthetic Protocol |
|---|---|---|---|---|
| C-1 | Core | -CH₃ | -CN | 3.1 |
| A-1 | A | -CH₂CH₃ | -CN | Analogous to 3.1 |
| A-2 | A | -Cyclopropyl | -CN | Analogous to 3.1 |
| B-1 | B | -CH₃ | -NO₂ | 3.2 |
| B-2 | B | -CH₃ | -Cl | Analogous to 3.2 |
| B-3 | B | -CH₃ | -CF₃ | Analogous to 3.2 |
| C-2 | C | -CH₃ | -CN | Analogous to 3.1 |
(Note: Synthesis of starting materials for Strategy C, e.g., 4-amino-3-propylbenzonitrile, may require additional synthetic steps not detailed here.)
High-Throughput Biological Screening Protocol
The following protocol describes a primary screen to evaluate the anti-proliferative activity of the synthesized library against a human cancer cell line (e.g., PC3, prostate cancer).[5] This assay is robust, miniaturizable, and amenable to automation.[6]
Principle: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials & Equipment
-
Cell Line: PC3 (Prostate Cancer)
-
Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Doxorubicin (Positive Control), 0.25% Trypsin-EDTA
-
Equipment: Automated liquid handler, CO₂ incubator (37 °C, 5% CO₂), Microplate reader (570 nm), 384-well clear-bottom cell culture plates
Step-by-Step HTS Protocol
-
Compound Library Preparation:
-
Prepare 10 mM stock solutions of all synthesized compounds (C-1, A-1, etc.) in 100% DMSO.
-
Using an automated liquid handler, create a series of intermediate plates by diluting the stock solutions.
-
Prepare a final assay plate by stamping compounds to achieve a final screening concentration of 10 µM in the assay wells. Causality: A final DMSO concentration must be kept constant across all wells (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Culture PC3 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final density of 5,000 cells/well in a 50 µL volume.
-
Dispense 50 µL of the cell suspension into each well of the 384-well assay plates containing the pre-stamped compounds.
-
Controls: Dedicate columns for:
-
Negative Control: Cells + 0.1% DMSO (represents 100% viability)
-
Positive Control: Cells + Doxorubicin (e.g., at 5 µM, represents 0% viability)
-
Blank: Media only (no cells)
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
-
Assay Development:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Causality: This allows viable cells to metabolize the MTT into formazan crystals.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Normalization: Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank))
-
Quality Control (QC): For each plate, calculate the Z-factor to validate the assay performance.[7] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Trustworthiness: An assay is considered robust and reliable for HTS when the Z' factor is consistently > 0.5.[7] A Z' < 0.5 indicates excessive variability and the plate data should be discarded.
-
-
Figure 2: Workflow for the HTS and hit validation cascade.
Data Interpretation & Preliminary SAR
The primary screen will yield percent inhibition data for the entire library at a single concentration. "Hits" are typically defined as compounds exhibiting >50% inhibition. These hits would then be advanced to secondary screening to determine their half-maximal inhibitory concentration (IC₅₀) through a dose-response analysis.
Hypothetical Screening Results:
| Compound ID | R² (Position 4) | % Inhibition @ 10 µM | IC₅₀ (µM) [Secondary Screen] |
|---|---|---|---|
| C-1 | -CN | 45% | > 20 |
| B-1 | -NO₂ | 78% | 5.2 |
| B-2 | -Cl | 62% | 11.8 |
| B-3 | -CF₃ | 85% | 3.1 |
Preliminary SAR Interpretation: Based on this hypothetical data, a clear trend emerges from the bioisosteric replacement of the cyano group. The potency appears to correlate with the electron-withdrawing strength and lipophilicity at the R² position (-CF₃ > -NO₂ > -Cl > -CN). This provides a critical, data-driven insight: future optimization efforts should focus on potent, electron-deficient groups at this position to enhance anti-proliferative activity.
Conclusion
This application note provides a validated, logical framework for the derivatization of the N-(4-cyano-2-ethylphenyl)acetamide scaffold and its subsequent biological evaluation. By combining rational medicinal chemistry strategies with robust, quality-controlled screening protocols, this workflow enables the efficient generation of meaningful structure-activity relationship data. The insights gained from this initial library screen serve as an authoritative foundation for the subsequent hit-to-lead optimization phase in a drug discovery program.
References
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Di Mola, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]
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Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]
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Momin, Y. H., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Available at: [Link]
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Seyfried, M. (2019). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. Available at: [Link]
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Omara, T., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. National Institutes of Health. Available at: [Link]
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ResearchGate. (2021). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. ResearchGate. Available at: [Link]
-
Abdel-Halim, H., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Lindsley, C. W., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Available at: [Link]
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Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
-
Kang, O-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. Available at: [Link]
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ResearchGate. (2002). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. Available at: [Link]
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ResearchGate. (2009). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Organic Syntheses. Available at: [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
Liu, X., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]
-
ResearchGate. (2020). Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Fassihi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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American Chemical Society. (2024). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]
-
Omara, T., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]
-
Youssef, A.M., & Abdul-Reada, N.A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Nqmari, Y., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Natural Products. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Purification of N-(4-cyano-2-ethylphenyl)acetamide by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of N-(4-cyano-2-ethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. Recognizing the frequent absence of detailed physicochemical data for novel compounds, this guide is structured to empower researchers in drug development to establish a robust and validated purification protocol from first principles. We will delve into the theoretical underpinnings of recrystallization, systematically address solvent selection, and provide a detailed experimental workflow, complete with troubleshooting and characterization methodologies.
Introduction: The Critical Role of Purification in Drug Development
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic acetamide, a structural motif prevalent in many biologically active molecules. Its synthesis, typically through the acetylation of 4-amino-3-ethylbenzonitrile, can introduce various impurities that must be removed to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[1][2] Recrystallization is a powerful and scalable purification technique for crystalline solids, founded on the principle of differential solubility.[3] A successful recrystallization can significantly enhance the purity of a compound, yielding material with the desired physical and chemical properties.
This application note will guide the user through a logical, evidence-based process to develop a specific and effective recrystallization protocol for N-(4-cyano-2-ethylphenyl)acetamide.
The Science of Recrystallization: A Primer
Recrystallization is a purification process that relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3]
The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot filtration is performed.
-
Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.
-
Isolation: Separating the purified crystals from the mother liquor (which now contains the dissolved impurities) by filtration.
-
Drying: Removing any residual solvent from the crystals.
The success of this technique hinges almost entirely on the selection of the appropriate solvent.
Anticipating the Challenge: The Impurity Profile of Crude N-(4-cyano-2-ethylphenyl)acetamide
A robust purification strategy begins with an understanding of the potential impurities. N-(4-cyano-2-ethylphenyl)acetamide is typically synthesized by the N-acetylation of 4-amino-3-ethylbenzonitrile using an acetylating agent like acetic anhydride or acetyl chloride.[4][5][6]
Therefore, the primary impurities are likely to be:
-
Unreacted Starting Material: 4-amino-3-ethylbenzonitrile (a primary amine).
-
Reagent Byproducts: Acetic acid (if acetic anhydride is used) or hydrochloric acid (if acetyl chloride is used, which would likely be neutralized by a base).[6]
-
Side-Reaction Products: While less common, over-acetylation or other side reactions could occur.
-
Color Impurities: Oxidation of the starting aniline can lead to colored byproducts.[7]
Our choice of recrystallization solvent should ideally have high solubility for these impurities at both high and low temperatures, while exhibiting a significant positive solubility-temperature gradient for our target compound.
Establishing the Protocol: A Step-by-Step Guide
Due to the lack of published specific solubility data for N-(4-cyano-2-ethylphenyl)acetamide, a systematic solvent screening is the first and most critical step.
Part 1: Systematic Solvent Screening
The ideal recrystallization solvent for N-(4-cyano-2-ethylphenyl)acetamide should meet the following criteria:
-
The compound should be highly soluble at the solvent's boiling point.
-
The compound should be sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the crystals.[8]
Based on the structure of an N-arylacetamide, suitable starting solvents for screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and potentially aromatic hydrocarbons (toluene). Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, are also excellent candidates.[8][9]
Experimental Workflow for Solvent Screening:
-
Place approximately 50 mg of the crude N-(4-cyano-2-ethylphenyl)acetamide into a small test tube.
-
Add the chosen solvent dropwise at room temperature, swirling after each addition.
-
Observation A: If the compound dissolves readily in a small amount of cold solvent (e.g., < 1 mL), the solvent is unsuitable as a single solvent.
-
-
If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the mixture in a water or sand bath towards the solvent's boiling point.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Observation B: If a very large volume of solvent is required to dissolve the solid even at boiling, the solvent is a poor choice.
-
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Observation C: The formation of a significant amount of crystalline precipitate upon cooling indicates a promising solvent.
-
Table 1: Solvent Screening Guide and Interpretation
| Solvent Tested | Observation at Room Temp. | Observation at Boiling Temp. | Observation on Cooling | Suitability |
| Ethanol | Sparingly soluble | Dissolves in a minimal amount | Good crystal formation | Promising Single Solvent |
| Water | Insoluble | Insoluble | No dissolution | Unsuitable as single solvent; Potential anti-solvent |
| Ethyl Acetate | Soluble | Very soluble | Poor recovery | Unsuitable as single solvent; Potential "good" solvent in a mixed pair |
| Hexane | Insoluble | Insoluble | No dissolution | Unsuitable as single solvent; Potential anti-solvent |
Part 2: Detailed Recrystallization Protocol (Example with Ethanol-Water)
Based on the properties of similar acetanilides, an ethanol-water mixed solvent system is a highly probable candidate.[4] Ethanol is the "good" solvent, and water is the "anti-solvent."
Materials:
-
Crude N-(4-cyano-2-ethylphenyl)acetamide
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude N-(4-cyano-2-ethylphenyl)acetamide in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point. Add the ethanol in small portions, allowing the solution to return to a boil after each addition.
-
Inducing Saturation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[8]
-
Clarification: Add a few drops of hot ethanol to the solution until the cloudiness just disappears. This ensures the solution is saturated but that the product will not prematurely precipitate.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final recrystallization mixture) to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator. The final product should be a fine, crystalline, free-flowing powder.
Validation: Characterization of Purified Product
The efficacy of the recrystallization must be validated. The primary methods for this are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). The purified N-(4-cyano-2-ethylphenyl)acetamide should exhibit a significantly sharper and likely higher melting point than the crude starting material. For comparison, the starting material, 4-amino-3-ethylbenzonitrile, has a melting point of 60-66 °C.[10] The purified product should have a melting point well above this.
-
Thin-Layer Chromatography (TLC): A spot of the purified material on a TLC plate should show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can be employed.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the "good" solvent (e.g., ethanol), and allow it to cool more slowly. Consider a lower-boiling point solvent system. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound if available. Cool the solution in an ice bath for a longer period. Reduce the volume of the solvent by gentle heating and re-cool. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. For hot filtration, use a pre-heated funnel to prevent crystallization. |
| Colored Product | Colored impurities are not fully removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the product. |
Conclusion
This application note provides a comprehensive and logical framework for developing a robust recrystallization protocol for N-(4-cyano-2-ethylphenyl)acetamide. By systematically screening for an appropriate solvent system and carefully controlling the crystallization parameters, researchers can achieve high purity of this valuable synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the purification of other novel crystalline compounds in the drug development pipeline, emphasizing a foundational, first-principles approach to purification science.
References
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Catalysts, 13(7), 1097. Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
-
Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(11), 103401. Available at: [Link]
-
Elsevier. (2021). Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting points (°C) of N-(aryl)-substituted acetamides, ArNHCOCH3−iXi. Retrieved from [Link]
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Available at: [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024, January 24). The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of N-(4-cyano-2-ethylphenyl)acetamide
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing N-(4-cyano-2-ethylphenyl)acetamide as a scaffold for structure-activity relationship (SAR) studies. This document outlines the scientific rationale, experimental design, detailed protocols, and data interpretation for a systematic exploration of this chemical series, with a focus on its potential as a non-steroidal anti-androgen for applications in prostate cancer research.
Introduction: The Scientific Rationale
The compound N-(4-cyano-2-ethylphenyl)acetamide shares structural motifs with known non-steroidal anti-androgens (NSAAs) such as bicalutamide.[1][2] Specifically, the anilide structure with electron-withdrawing groups is a key pharmacophore for androgen receptor (AR) antagonism. The androgen receptor is a critical target in prostate cancer, as its signaling pathway drives tumor growth.[3][4] The development of novel NSAAs remains a high priority to overcome resistance to existing therapies.[5][6]
This guide, therefore, postulates that N-(4-cyano-2-ethylphenyl)acetamide is a promising lead compound for the development of new AR antagonists. A systematic SAR study is essential to:
-
Identify the key structural features required for potent AR antagonism.
-
Optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
-
Develop a predictive model for the design of future analogs.[7][8][9]
The fundamental principle of SAR is that the biological activity of a molecule is a direct function of its chemical structure.[9] By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, we can elucidate the pharmacophore and guide the design of more effective drugs.[10]
Experimental Design for SAR Studies
A comprehensive SAR study of N-(4-cyano-2-ethylphenyl)acetamide should involve the systematic modification of its three key structural components:
-
The Phenyl Ring: Exploration of the substitution pattern on the phenyl ring.
-
The Ethyl Group: Investigation of the role of the alkyl substituent at the C2 position.
-
The Acetamide Moiety: Modification of the amide group to probe its importance in receptor binding.
The following diagram illustrates the proposed overall workflow for the SAR study:
Caption: A comprehensive workflow for the SAR-driven discovery of novel drug candidates.
Synthesis of N-(4-cyano-2-ethylphenyl)acetamide and its Analogs
The synthesis of the parent compound and its analogs can be achieved through a convergent synthetic strategy. The key step is the amidation of a substituted aniline with an appropriate acylating agent.
General Synthetic Protocol for N-Arylacetamides
A reliable method for the synthesis of N-arylacetamides involves the reaction of an aniline with acetyl chloride or acetic anhydride in the presence of a base.[11][12]
Protocol 1: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
-
Starting Material: 4-Amino-3-ethylbenzonitrile.
-
Reaction Setup: To a solution of 4-amino-3-ethylbenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq).
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(4-cyano-2-ethylphenyl)acetamide.
Synthesis of Analogs
The synthesis of analogs will require the preparation of variously substituted anilines. Standard organic chemistry transformations can be employed to introduce diversity at the desired positions.[13][14][15]
Table 1: Proposed Library of Analogs for SAR Study
| Compound ID | R1 (Phenyl Ring) | R2 (Alkyl Group) | R3 (Acetamide Moiety) | Rationale for Modification |
| LEAD-001 | 4-CN | 2-CH2CH3 | -NHC(O)CH3 | Parent Compound |
| ANA-002 | 4-Cl | 2-CH2CH3 | -NHC(O)CH3 | Isosteric replacement of cyano with chloro to probe electronic effects. |
| ANA-003 | 4-NO2 | 2-CH2CH3 | -NHC(O)CH3 | Stronger electron-withdrawing group to enhance potential H-bonding. |
| ANA-004 | 4-CF3 | 2-CH2CH3 | -NHC(O)CH3 | Lipophilic electron-withdrawing group. |
| ANA-005 | 4-CN | 2-CH3 | -NHC(O)CH3 | Smaller alkyl group to assess steric tolerance. |
| ANA-006 | 4-CN | 2-H | -NHC(O)CH3 | Removal of the alkyl group to determine its necessity. |
| ANA-007 | 4-CN | 2-CF3 | -NHC(O)CH3 | Electron-withdrawing group at the ortho position. |
| ANA-008 | 4-CN | 2-CH2CH3 | -NHC(O)CF3 | Trifluoroacetyl group to increase acidity of N-H and H-bond strength. |
| ANA-009 | 4-CN | 2-CH2CH3 | -NHSO2CH3 | Sulfonamide as a bioisosteric replacement for the amide. |
Biological Evaluation: Protocols and Assays
The biological activity of the synthesized compounds will be evaluated in a tiered approach, starting with in vitro receptor binding, followed by cell-based assays, and finally in vivo studies for the most promising candidates.
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the ability of the test compounds to displace a radiolabeled androgen from the AR, providing a measure of their binding affinity (Ki or IC50).[16][17][18]
Protocol 2: AR Competitive Binding Assay
-
Receptor Source: Cytosol extract from the ventral prostate of rats, which is a rich source of AR.[16]
-
Radioligand: A high-affinity synthetic androgen, such as [3H]-Mibolerone or [3H]-R1881.
-
Assay Buffer: Tris-based buffer (pH 7.4) containing glycerol, EDTA, and protease inhibitors.
-
Procedure: a. In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to the AR-containing cytosol. b. Include a positive control (e.g., unlabeled bicalutamide) and a negative control (vehicle). c. Incubate the plate at 4°C for 18-24 hours to reach equilibrium. d. Separate the bound from free radioligand using a hydroxylapatite slurry or dextran-coated charcoal. e. Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC50 value using non-linear regression analysis.
Cell-Based Proliferation/Viability Assay
This assay assesses the functional consequence of AR antagonism by measuring the ability of the compounds to inhibit the proliferation of androgen-dependent prostate cancer cells.[19][20][21]
Protocol 3: MTT Assay on LNCaP Cells
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds in the presence of a low concentration of dihydrotestosterone (DHT) to stimulate proliferation. Include appropriate controls (vehicle, DHT alone, bicalutamide).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50 values.
The following diagram illustrates the antagonistic mechanism of action at the androgen receptor:
Caption: Mechanism of action of a competitive androgen receptor antagonist.
In Vivo Xenograft Studies
Promising candidates from in vitro and cell-based assays should be evaluated in an in vivo model of prostate cancer to assess their anti-tumor efficacy.[3][4][22]
Protocol 4: LNCaP Xenograft Model in Nude Mice
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control like enzalutamide). Administer the compounds daily via oral gavage or another appropriate route.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.
Data Interpretation and SAR Analysis
The data from the biological assays will be used to establish the SAR for the N-(4-cyano-2-ethylphenyl)acetamide series.
Table 2: Hypothetical SAR Data
| Compound ID | AR Binding IC50 (nM) | LNCaP Proliferation IC50 (nM) | Key SAR Observations |
| LEAD-001 | 150 | 500 | Baseline activity of the lead compound. |
| ANA-002 | 300 | 800 | The chloro group is less effective than the cyano group, suggesting the nitrile is important for potent binding. |
| ANA-003 | 120 | 450 | The nitro group provides similar activity to the cyano group. |
| ANA-004 | 100 | 350 | The trifluoromethyl group enhances activity, likely due to increased lipophilicity and electron-withdrawing nature. |
| ANA-005 | 200 | 600 | A smaller methyl group reduces activity, indicating the ethyl group may provide optimal steric interactions. |
| ANA-006 | >1000 | >2000 | Removal of the ortho-alkyl group abolishes activity, highlighting its critical role. |
| ANA-007 | 800 | 1500 | An electron-withdrawing group at the ortho position is detrimental to activity. |
| ANA-008 | 80 | 250 | The trifluoroacetyl group significantly improves activity, possibly by enhancing the hydrogen bond donor capacity of the N-H. |
| ANA-009 | 180 | 550 | The sulfonamide bioisostere retains activity but is slightly less potent than the amide. |
-
An electron-withdrawing group at the 4-position is crucial, with CF3 being optimal among those tested.
-
The 2-ethyl group is important for activity, suggesting a specific steric requirement in the AR ligand-binding pocket.
-
The acetamide N-H is likely a key hydrogen bond donor, and modifications that enhance this interaction (e.g., trifluoroacetylation) improve potency.
This iterative process of design, synthesis, and testing is central to medicinal chemistry and will guide the optimization of the N-(4-cyano-2-ethylphenyl)acetamide scaffold towards a clinical candidate.[10][23][24]
References
- Al-Omary, F. A. M., et al. (2018). Bioisosterism: A Rational Approach in Drug Design. In RSC Drug Discovery Series No. 62 (pp. 1-38). Royal Society of Chemistry.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM.
- CDD Vault. (n.d.). SAR: Structure Activity Relationships.
- Chan, D. M. T., et al. (1998). A mild, new aryl/heteroaryl C-N bond cross-coupling reaction via the arylboronic acid/cupric acetate arylation of N-H containing heteroarenes. Tetrahedron Letters, 39(19), 2933-2936.
- Drug Design. (n.d.).
- Lin, D., et al. (2014). Next generation patient-derived prostate cancer xenograft models. Asian journal of andrology, 16(3), 407–412.
- El-Gohary, N. S., & Shaaban, M. I. (2017).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- PatSnap. (2023).
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). On Exploring Structure Activity Relationships. Methods in molecular biology, 1263, 85–111.
- REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold.
- Liu, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Organic & Biomolecular Chemistry, 19(3), 554-558.
- Wikipedia. (n.d.). Bicalutamide.
- National Cancer Institute. (n.d.).
- JoVE. (n.d.).
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Estébanez-Perpiñá, E., et al. (2007). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. Molecular endocrinology, 21(12), 2951–2963.
- U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet.
- Tran, C., et al. (2009).
- CogniTo. (n.d.). Synthetic Routes.
- Altogen Labs. (n.d.).
- Paoletti, A., et al. (2024).
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- PDB-101. (n.d.). Androgen Receptor.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bicalutamide.
- Taylor, S. K., et al. (2021). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. SLAS discovery, 26(2), 231–241.
- Organic Chemistry Portal. (n.d.).
- Khan Academy. (n.d.). Synthesis using alkynes.
- Chemistry For Everyone. (2023, July 17).
- Scher, H. I., et al. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 34(18), 2088–2096.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
- ResearchGate. (n.d.). Chapter 32.
- Patsnap Synapse. (2023, May 21).
- Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
- ResearchGate. (n.d.). Bioisosterism of Fluorine and Cyano as Indole Substituents.
- Frontiers. (2024, October 9).
- Journal of Chemical Information and Modeling. (n.d.). The Quest for Bioisosteric Replacements.
- Institute of Industrial Science, the University of Tokyo. (n.d.).
- CellScale. (2023, July 6).
- ResearchGate. (n.d.). Cell viability assay in prostate cancer cell lines after docetaxel and....
- PMC - NIH. (n.d.).
- PubMed. (n.d.).
- Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?.
- Cognito. (n.d.).
- PMC - PubMed Central. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Journal of Medicinal Chemistry. (2014, June 17).
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- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
Welcome to our dedicated technical support guide for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Introduction to the Synthesis
The synthesis of N-(4-cyano-2-ethylphenyl)acetamide is a critical step in the development of various pharmacologically active compounds. The most common and direct route to this molecule is the N-acetylation of 4-amino-3-ethylbenzonitrile. This seemingly straightforward transformation can present several challenges, from incomplete reactions and side-product formation to difficulties in purification. This guide will address these issues systematically.
The overall reaction is depicted below:
Figure 1: General synthetic scheme for N-(4-cyano-2-ethylphenyl)acetamide.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish and shows a low conversion of the starting amine. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficiently Activated Acetylating Agent: Acetic anhydride and acetyl chloride are the most common acetylating agents.[1] Acetyl chloride is generally more reactive than acetic anhydride.[2][3] If you are using acetic anhydride and the reaction is slow, consider switching to acetyl chloride.
-
Inadequate Base: A base is typically used to neutralize the acidic byproduct (HCl or acetic acid) of the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Weak Base: If you are using a weak base like sodium bicarbonate, it might not be strong enough to efficiently drive the reaction to completion. Consider using a stronger, non-nucleophilic organic base like triethylamine or pyridine.
-
Steric Hindrance: The ethyl group ortho to the amine in 4-amino-3-ethylbenzonitrile can introduce some steric hindrance. A bulkier base might not be able to effectively deprotonate the amine. Triethylamine is a good starting point.
-
-
Low Reaction Temperature: While some acetylations proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). However, be cautious, as excessive heat can lead to side reactions.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices. Ensure your solvent is anhydrous, as water can react with the acetylating agent.
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting low reaction conversion.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is often due to side reactions. Here are the most common culprits and mitigation strategies:
-
Diacetylation: Although less common for anilines compared to aliphatic amines, it's possible for the amide nitrogen to be acetylated a second time, especially under harsh conditions (e.g., high temperature, large excess of a highly reactive acetylating agent).
-
Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acetylating agent. Add the acetylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
O-Acetylation of Impurities: If your starting material, 4-amino-3-ethylbenzonitrile, contains phenolic impurities, the hydroxyl groups of these impurities can also be acetylated.
-
Solution: Ensure the purity of your starting material. Recrystallize or purify the 4-amino-3-ethylbenzonitrile if necessary.
-
-
Reaction with the Cyano Group: While the cyano group is generally stable under these conditions, highly reactive intermediates or harsh conditions could potentially lead to its hydrolysis or other transformations. This is less likely but should be considered if other possibilities are ruled out.
-
Solution: Maintain mild reaction conditions (e.g., room temperature or gentle heating) and avoid a large excess of the acetylating agent.
-
Summary of Potential Side Products and Prevention:
| Side Product | Cause | Prevention Strategy |
| Diacetylated Product | Excess acetylating agent, high temperature | Use ~1.1 eq. of acetylating agent, add it slowly, maintain moderate temperature. |
| O-Acetylated Impurities | Impure starting material | Purify the starting 4-amino-3-ethylbenzonitrile before use. |
| Products from Cyano Group Reaction | Harsh reaction conditions | Use mild conditions and avoid a large excess of reagents. |
Q3: I have a good yield of the crude product, but I'm struggling to purify it by recrystallization. What solvents should I try?
A3: Effective recrystallization relies on finding a solvent (or solvent system) in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For N-arylacetamides, a range of solvents can be effective.
-
Single Solvent Systems:
-
Ethanol or Isopropanol: These are often good starting points for recrystallizing amides.
-
Ethyl Acetate: Can be a good choice, but solubility might be high even at room temperature.
-
Toluene: Can be effective, especially for removing more polar impurities.
-
-
Solvent Pair Systems: If a single solvent is not effective, a two-solvent system is a powerful technique. Common pairs include:
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Then, allow it to cool slowly.[4]
-
Ethanol/Water: Dissolve the product in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool.
-
Dichloromethane/Hexane: Similar to the ethyl acetate/hexane system.
-
General Recrystallization Workflow:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Recrystallization: Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q: Which acetylating agent is better: acetyl chloride or acetic anhydride?
A: Both can be effective. Acetyl chloride is more reactive, which can be beneficial for less reactive amines or to speed up the reaction.[2][3] However, it is also more sensitive to moisture and generates HCl, which requires a base to neutralize. Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is easier to handle. For this specific synthesis, starting with acetic anhydride is a good choice due to its ease of handling. If the reaction is slow, switching to acetyl chloride is a logical next step.
Q: What is the role of the base in this reaction?
A: The base plays two crucial roles:
-
It acts as a scavenger for the acidic byproduct (HCl or acetic acid), preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
It can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting amine and the product. The starting amine is more polar and will have a lower Rf value than the less polar acetamide product. The reaction is complete when the spot corresponding to the starting amine is no longer visible.
Q: What are the expected spectroscopic data for N-(4-cyano-2-ethylphenyl)acetamide?
A: While specific literature data may not be readily available, we can predict the key spectroscopic features based on the structure:
-
1H NMR:
-
An ethyl group signal: a triplet around 1.2 ppm (CH3) and a quartet around 2.7 ppm (CH2).
-
An acetyl group signal: a singlet around 2.2 ppm (CH3).
-
Aromatic protons: signals in the range of 7.3-7.8 ppm.
-
An amide proton (NH): a broad singlet, typically between 7.5 and 9.5 ppm.[5]
-
-
13C NMR:
-
Signals for the ethyl and acetyl carbons.
-
Aromatic carbon signals.
-
A cyano carbon signal (around 118 ppm).
-
A carbonyl carbon signal (around 169 ppm).
-
-
IR Spectroscopy:
Detailed Experimental Protocols
Here are two representative protocols for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is a good starting point due to the ease of handling of acetic anhydride.
Materials:
-
4-amino-3-ethylbenzonitrile
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-ethylbenzonitrile (1.0 eq.) in DCM (or ethyl acetate) (approx. 10 mL per gram of amine).
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with additional DCM (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture).
Protocol 2: Acetylation using Acetyl Chloride
This protocol is suitable if a higher reactivity is needed.
Materials:
-
4-amino-3-ethylbenzonitrile
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-ethylbenzonitrile (1.0 eq.) in anhydrous DCM (or THF).
-
Add triethylamine (1.2 eq.) to the solution and cool to 0 °C.
-
In a separate flask, dissolve acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM (or THF).
-
Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization as described in Protocol 1.
References
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
N-alkylacylamides in thin films display infrared spectra of 3₁₀-, α-, and π-helices with visible static and dynamic growth phases - PubMed. Available at: [Link]
- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents.
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF - ResearchGate. Available at: [Link]
-
N-alkylacylamides in thin films display infrared spectra of 3>10>-, α-, and φ-Helices with visible static and dynamic growth phases - Tel Aviv University. Available at: [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. Available at: [Link]
- US3409670A - Acylation of aromatic amines - Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. Available at: [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]
-
WO 2013/134298 Al - Common Organic Chemistry. Available at: [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF - ResearchGate. Available at: [Link]
-
(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. Available at: [Link]
-
1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides - Zeitschrift für Naturforschung. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. Available at: [Link]
- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available at: [Link]
-
Recrystallization Solvent Pair - YouTube. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
-
NMR shifts 1H -general.cdx - Chemistry Connected. Available at: [Link]
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Technical Support Center: Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you navigate potential challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 4-amino-3-ethylbenzonitrile. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion in the acylation of 4-amino-3-ethylbenzonitrile to N-(4-cyano-2-ethylphenyl)acetamide is a common issue that can stem from several factors related to the reagents, reaction conditions, and the nature of the starting material.
Causality Analysis:
The nucleophilicity of the amino group in 4-amino-3-ethylbenzonitrile is reduced by the electron-withdrawing effect of the para-cyano group. This makes the amine less reactive than aniline, requiring carefully optimized conditions for complete acylation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Active Acylating Agent | Acetic anhydride is a milder acylating agent than acetyl chloride. If the amine is deactivated, a more reactive agent may be needed. | Switch to acetyl chloride as the acylating agent. Acetyl chloride is significantly more electrophilic and will react more readily with the deactivated amine. |
| Inadequate Base | A weak or insufficient amount of base may not effectively neutralize the HCl byproduct when using acetyl chloride, leading to protonation of the starting amine and halting the reaction. | Use a non-nucleophilic base like triethylamine (TEA) or pyridine in at least a stoichiometric amount (1.1 equivalents is recommended) to scavenge the acid byproduct. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at room temperature, especially with a less reactive amine. | Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures. |
| Moisture in the Reaction | Water will readily react with the acylating agent (especially acetyl chloride) to form acetic acid, reducing the amount of reagent available for the desired reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocol for Improved Conversion:
-
To a solution of 4-amino-3-ethylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and proceed with aqueous workup.
Question 2: I have obtained a product with a lower-than-expected melting point and broad peaks in my NMR spectrum. What are the potential side products?
Answer:
The presence of impurities will depress and broaden the melting point of your product. Broad NMR peaks also suggest the presence of multiple species. In the synthesis of N-(4-cyano-2-ethylphenyl)acetamide, several side reactions can occur, leading to a mixture of products.
Common Side Reactions and Their Identification:
-
Diacetylation: Although sterically hindered, it's possible for a second acetyl group to add to the amide nitrogen, especially if a large excess of the acylating agent and a strong base are used. This diacetylated product would have a distinct NMR spectrum with two acetyl methyl signals.
-
Hydrolysis of the Nitrile Group: The cyano group can be sensitive to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[1] This can lead to the formation of an amide (forming a di-amide compound) or a carboxylic acid. The presence of a carboxylic acid proton (~10-12 ppm) or an additional amide proton (~7-8 ppm) in the ¹H NMR spectrum would be indicative of these side products.
-
Ring Acetylation: While the acetamido group is activating and ortho-, para-directing, the cyano group is deactivating. Friedel-Crafts acylation on the ring is unlikely under these conditions but cannot be entirely ruled out if a Lewis acid catalyst is inadvertently present.
Workflow for Side Product Identification and Mitigation:
Sources
"N-(4-cyano-2-ethylphenyl)acetamide" purification challenges and solutions
Welcome to the technical support guide for the purification of N-(4-cyano-2-ethylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question 1: My isolated product is an off-white or yellowish solid with a broad melting point range, and TLC shows multiple spots. What is the likely cause and the first purification step I should take?
Answer:
This is a classic sign of impurities, which likely include unreacted starting materials (e.g., 4-amino-3-ethylbenzonitrile, acetic anhydride/acetyl chloride) or reaction byproducts. The most direct and often most efficient first step for purifying a solid organic compound is recrystallization .
The principle behind recrystallization is the differential solubility of your desired compound and the impurities in a given solvent at different temperatures. Ideally, the solvent should dissolve N-(4-cyano-2-ethylphenyl)acetamide well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures or are insoluble even when hot.
Recommended Action:
-
Solvent Screening: The key to successful recrystallization is selecting the right solvent.[1] Based on the polarity of N-(4-cyano-2-ethylphenyl)acetamide (possessing a polar cyano and amide group, but also a nonpolar ethylphenyl ring), solvents of intermediate polarity are excellent starting points. A binary mixture, such as ethanol-water, is often effective.[1] Ethanol typically dissolves the compound well, while water acts as an anti-solvent to induce crystallization upon cooling.
-
Execution: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol). If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and filter the hot solution. Then, add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Question 2: I attempted recrystallization, but my product "oiled out" instead of forming crystals. How do I resolve this?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase rather than crystallizing upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the impure compound or a significant depression of the melting point by impurities.
Causality & Solutions:
-
High Impurity Load: A large amount of impurity can significantly lower the melting point of the mixture. The solution is often to perform a preliminary purification step. Flash column chromatography is the recommended next step to separate the bulk of impurities before attempting recrystallization again.[2][3]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound. Try a solvent system in which your compound is less soluble.
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice. Ensure the solution cools slowly. Insulating the flask can promote the slow, controlled crystal growth needed for high purity.
Question 3: My post-recrystallization yield is extremely low, even though the product looks clean. What are the primary causes of product loss?
Answer:
Low yield from recrystallization is a common issue and can typically be traced to one of several procedural factors:
-
Using Too Much Solvent: The most frequent cause of low recovery. Using an excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing the recovery of crystalline material.
-
-
Premature Crystallization: If the product crystallizes during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and flask for the filtration and keep the solution at or near its boiling point to prevent the product from crashing out prematurely.
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the mother liquor.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation before filtering.
-
Question 4: Recrystallization improved the purity, but HPLC analysis still shows a significant impurity with a very similar retention time. What is the best strategy now?
Answer:
When impurities have very similar polarities to the target compound, recrystallization may not be sufficient. Silica gel flash column chromatography is the method of choice for separating compounds with subtle structural differences.[2]
The Logic of Chromatography: This technique separates molecules based on their differential partitioning between a stationary phase (silica gel, which is polar) and a mobile phase (an organic solvent or solvent mixture).
-
Polar compounds , like those with exposed amide or cyano groups, will adhere more strongly to the silica gel and elute later.
-
Non-polar compounds will spend more time in the mobile phase and elute faster.
Recommended Action:
-
Develop a TLC Method: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives your product a retention factor (Rf) of approximately 0.2-0.4 and shows clear separation from the impurity.[2]
-
Execute the Column: Pack a glass column with silica gel.[3] Dissolve your semi-pure compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and load this dry onto the top of the column. Elute with the optimized mobile phase, collecting fractions and analyzing them by TLC to isolate the pure product.
Workflow for Purification Strategy
The following diagram outlines a decision-making process for purifying crude N-(4-cyano-2-ethylphenyl)acetamide.
Caption: Decision workflow for purifying N-(4-cyano-2-ethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to assess the purity of N-(4-cyano-2-ethylphenyl)acetamide? A: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 or cyano (CN) column can provide excellent separation of the target compound from related impurities.[4][5]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and check the purity of column fractions.[1]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause depression and broadening of the melting point.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the chemical structure, while Infrared spectroscopy can verify the presence of key functional groups (e.g., C≡N stretch, C=O stretch of the amide).
Q: What are the most likely impurities I will encounter? A: The impurities are directly related to the synthesis method. For a typical synthesis involving the acylation of 4-amino-3-ethylbenzonitrile, you can expect:
-
Unreacted Starting Materials: 4-amino-3-ethylbenzonitrile.
-
Reagent-Related Impurities: Hydrolyzed acetylating agent (e.g., acetic acid).
-
Byproducts: Di-acylated products or other side-reaction products, though typically in minor amounts.
Q: How do I select the optimal solvent system for column chromatography? A: The process is empirical and guided by TLC analysis.
-
Start with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).
-
Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
The ideal system is one that moves all components off the baseline but provides the greatest separation between the desired product spot and any impurity spots. The target Rf for the product should be around 0.2-0.4 for good separation on a column.[2]
Protocols and Methodologies
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude N-(4-cyano-2-ethylphenyl)acetamide (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble material is present, filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution remains faintly turbid. Add 1-2 more drops of hot ethanol to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point and HPLC.[6]
Protocol 2: Flash Column Chromatography
This protocol assumes a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) has been determined by TLC.
Caption: Key stages of a flash column chromatography experiment.
Step-by-Step Procedure:
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.[3]
-
Sample Loading: Dissolve the semi-pure compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the compound) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
Elution: Fill the column with the mobile phase. Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate, elute, and visualize under UV light.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified N-(4-cyano-2-ethylphenyl)acetamide.
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Good retention and selectivity for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) | Common mobile phase for reversed-phase HPLC; the ratio can be adjusted to optimize retention time.[7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run time.[4] |
| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Zhang, T., et al. (2018). Titanium-Catalyzed Cyano-Borrowing Reaction for the Direct Amination of Cyanohydrins with Ammonia. DOI: 10.1021/acs.joc.8b01035 (Supporting Information). [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-1. [Link]
- Google Patents. (2022).
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]
- Google Patents. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. CN102952037A.
-
PubChem. 2-cyano-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295. [Link]
-
ResearchGate. (2020). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]
-
Dolan, J. W. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC International, 20(10). [Link]
-
Kumar, V., & Kumar, P. (2019). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Asian Journal of Pharmaceutical Analysis, 9(2), 64-70. [Link]
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"N-(4-cyano-2-ethylphenyl)acetamide" poor solubility issues in assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of N-(4-cyano-2-ethylphenyl)acetamide in their experimental assays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve these issues, ensuring the generation of reliable and reproducible data.
Troubleshooting Guide: Immediate Steps for Assay Failures
When an experiment yields unexpected or inconsistent results, poor solubility of the test compound is a primary suspect. This section provides a logical workflow to diagnose and address solubility-related artifacts.
Question: My assay results with N-(4-cyano-2-ethylphenyl)acetamide are inconsistent and not dose-dependent. What should I do first?
Answer: Inconsistent and non-linear dose-responses are classic indicators of compound precipitation in your assay medium.[1][2] The first step is to visually inspect for any signs of precipitation.
Immediate Action Plan:
-
Visual Inspection: Carefully examine the wells of your assay plate, especially at higher concentrations. Look for cloudiness, particulates, or a film at the bottom of the wells. Use a microscope if necessary.
-
Solubility Check in Final Assay Buffer: Prepare a dilution of N-(4-cyano-2-ethylphenyl)acetamide in the final assay buffer to the highest concentration used in your experiment. Let it sit for the duration of your assay and observe for any precipitation.
-
DMSO Stock Concentration: Re-evaluate your stock concentration. It is a common practice to dissolve compounds at 10-30 mM in DMSO, but a significant percentage of discovery compounds are not soluble at these concentrations.[2]
Diagram: Initial Troubleshooting Workflow
Caption: A flowchart for initial troubleshooting of inconsistent assay results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of N-(4-cyano-2-ethylphenyl)acetamide in assays.
Q1: What is the best solvent to use for my stock solution of N-(4-cyano-2-ethylphenyl)acetamide?
While Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for screening, it is not universally effective.[3] Not all compounds are soluble in DMSO at high concentrations (e.g., 10 mM).[2][4] If you observe issues with your DMSO stock, consider the following:
-
Lowering the Stock Concentration: While less convenient, a lower stock concentration may be necessary.
-
Alternative Solvents: Depending on your assay's tolerance, other organic solvents can be tested.
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Assay Compatibility |
| DMSO | 7.2 | 189 | Generally well-tolerated in small final concentrations (<0.5%). Can affect cell membranes. |
| Ethanol | 5.2 | 78.4 | Can be used for some cell-based assays, but may have biological effects. |
| Methanol | 6.6 | 64.7 | Generally more toxic to cells than ethanol. |
| DMF | 6.4 | 153 | Can be a good alternative to DMSO, but also has potential for assay interference. |
Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of N-(4-cyano-2-ethylphenyl)acetamide (e.g., 1 mg) into several vials.
-
Add a calculated volume of each test solvent (DMSO, Ethanol, DMF) to achieve a high concentration (e.g., 10 mM).
-
Vortex vigorously for 1-2 minutes.
-
Use sonication for 10-15 minutes if the compound does not readily dissolve.
-
Allow the solutions to sit at room temperature for at least one hour and visually inspect for any undissolved material.
-
If a clear solution is obtained, you can proceed with this solvent for your stock.
Q2: I have a clear stock solution, but I still see precipitation in my assay plate. Why is this happening?
This is a common issue known as "compound crashing out." Your compound may be soluble in the high concentration of organic solvent in your stock solution, but when this is diluted into the aqueous assay buffer, the solubility limit is exceeded, and the compound precipitates.
Strategies to Mitigate Precipitation Upon Dilution:
-
Intermediate Dilution Steps: Instead of a single large dilution from your DMSO stock into the aqueous buffer, perform serial dilutions in a mixture of DMSO and your assay buffer.
-
Use of Co-solvents: If your assay can tolerate it, the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or cyclodextrin in your final assay buffer can enhance the solubility of hydrophobic compounds.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH. While N-(4-cyano-2-ethylphenyl)acetamide does not have strongly acidic or basic groups, minor pH adjustments to the assay buffer (if permissible for the assay) could be explored.
Q3: Could the physical form of my N-(4-cyano-2-ethylphenyl)acetamide powder be affecting its solubility?
Yes, the solid-state properties of a compound can significantly impact its dissolution rate.[6][7]
-
Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to a faster dissolution rate.[6][8] If you are consistently having trouble dissolving the compound, techniques like micronization could be considered, although this is typically an advanced formulation strategy.[6][8]
-
Amorphous vs. Crystalline: Amorphous forms of a compound are generally more soluble than their stable crystalline counterparts.
For lab-scale experiments, ensuring the compound is a fine, homogenous powder can aid in dissolution. If you have solid chunks, gently grinding with a mortar and pestle may help.
Q4: How can I determine the maximum soluble concentration of N-(4-cyano-2-ethylphenyl)acetamide in my assay buffer?
Determining the kinetic solubility is a critical step to establish the upper concentration limit for your experiments.[5] Nephelometry (light scattering) is a high-throughput method to assess solubility, but a simpler visual or spectrophotometric method can be used in most labs.[5][7]
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock of N-(4-cyano-2-ethylphenyl)acetamide in DMSO (e.g., 20 mM).
-
In a 96-well plate, add your final assay buffer to each well.
-
Add a small volume of the DMSO stock to the first well to achieve a high final concentration (e.g., 200 µM) with a consistent final DMSO percentage (e.g., 1%).
-
Perform serial dilutions across the plate.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Read the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) or visually inspect for the highest concentration that remains clear. The point at which you see a sharp increase in absorbance or visible precipitate is the kinetic solubility limit.
Diagram: Decision Tree for Solubility Enhancement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "N-(4-cyano-2-ethylphenyl)acetamide" NMR peak assignments
Technical Support Center: N-(4-cyano-2-ethylphenyl)acetamide
Guide Objective: As a Senior Application Scientist, this guide provides in-depth troubleshooting for the NMR analysis of N-(4-cyano-2-ethylphenyl)acetamide. It is designed for drug development professionals and researchers to navigate common challenges in spectral interpretation, from peak assignment to impurity identification.
Section 1: Predicted NMR Analysis & Structural Reference
Before troubleshooting an experimental spectrum, it is crucial to have a theoretical framework for the expected signals. The following data is predicted based on established chemical shift principles and data from analogous structures.
Molecular Structure with Atom Numbering
A clear numbering system is essential for unambiguous peak assignment. The structure and labeling for N-(4-cyano-2-ethylphenyl)acetamide are shown below.
Table 1: Predicted ¹H NMR Peak Assignments (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Notes |
| HN | 7.5 - 8.5 | broad singlet (br s) | 1H | - | Shift is concentration-dependent; exchangeable with D₂O. |
| H6 | ~7.5 | doublet (d) | 1H | J ≈ 8.5 | Coupled to H5. |
| H5 | ~7.4 | doublet of doublets (dd) | 1H | J ≈ 8.5, 2.0 | Coupled to H6 (ortho) and H3 (meta). |
| H3 | ~7.3 | doublet (d) | 1H | J ≈ 2.0 | Coupled to H5 (meta). |
| H10 (CH₂) | ~2.6 | quartet (q) | 2H | J ≈ 7.5 | Coupled to H11 methyl protons. |
| H9 (CH₃) | ~2.2 | singlet (s) | 3H | - | Acetyl methyl group. |
| H11 (CH₃) | ~1.2 | triplet (t) | 3H | J ≈ 7.5 | Coupled to H10 methylene protons. |
Table 2: Predicted ¹³C NMR Peak Assignments (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (ppm) | Carbon Type | Notes |
| C8 (C=O) | ~169 | C | Carbonyl of the acetamide group. |
| C2 | ~142 | C | Aromatic carbon attached to the ethyl group. |
| C1 | ~138 | C | Aromatic carbon attached to the nitrogen. |
| C5 | ~133 | CH | Aromatic methine. |
| C3 | ~132 | CH | Aromatic methine. |
| C6 | ~121 | CH | Aromatic methine. |
| C12 (CN) | ~118 | C | Cyano group carbon. |
| C4 | ~108 | C | Aromatic carbon attached to the cyano group. |
| C10 (CH₂) | ~24 | CH₂ | Methylene of the ethyl group. |
| C9 (CH₃) | ~24 | CH₃ | Methyl of the acetamide group. |
| C11 (CH₃) | ~14 | CH₃ | Methyl of the ethyl group. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the spectral analysis of N-(4-cyano-2-ethylphenyl)acetamide.
Q1: I see an extra set of aromatic and aliphatic signals that I can't assign. What are they?
Answer: The most probable impurity is the unreacted starting material, 4-amino-3-ethylbenzonitrile .[1][2] The synthesis of acetamides often involves the acylation of an amine.[3] If the reaction has not gone to completion, you will see signals from this precursor.
Diagnostic Steps:
-
Compare with Reference Data: Check your spectrum against the expected shifts for the starting material.
-
Look for Key Signals: The starting material will have a broad NH₂ signal (integrating to 2H) typically between 3.5-4.5 ppm, which is significantly more upfield than the amide NH signal. Its aromatic signals will also be shifted relative to the product.
-
Check Molar Ratio: Integrate a distinct peak from the impurity (e.g., its CH₂ quartet) and compare it to the integration of a product peak (e.g., the acetyl CH₃ singlet) to determine the level of contamination.
Table 3: NMR Data for Potential Impurity: 4-amino-3-ethylbenzonitrile
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| ¹H | 7.2 - 7.4 | m | 3H | Aromatic Protons |
| 3.5 - 4.5 | br s | 2H | -NH₂ (Key Signal) | |
| ~2.7 | q | 2H | Ethyl -CH₂- | |
| ~1.2 | t | 3H | Ethyl -CH₃ | |
| ¹³C | 145-150 | C | C-NH₂ | |
| 130-135 | CH | Aromatic CH | ||
| ~119 | C | -CN | ||
| 95-100 | C | C-CN | ||
| ~22 | CH₂ | Ethyl -CH₂- | ||
| ~14 | CH₃ | Ethyl -CH₃ |
Q2: I have a broad signal around 8 ppm that disappears when I shake my NMR tube with a drop of D₂O. What is it?
Answer: This is the classic signature of an exchangeable proton , specifically the amide proton (HN ). Protons attached to heteroatoms like nitrogen or oxygen can exchange with deuterium from deuterium oxide (D₂O). Because the N-D bond does not produce a signal in the ¹H NMR spectrum, the peak vanishes.
This experiment is a highly reliable method for identifying -OH, -NH, and -SH protons.[4]
Protocol: D₂O Exchange Experiment
-
Acquire Standard Spectrum: Run a normal ¹H NMR spectrum of your sample in a solvent like CDCl₃.
-
Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the amide proton (HN ) should disappear or be significantly diminished. You may also notice the disappearance of the water peak if it was present.
Q3: My aromatic signals between 7.3 and 7.6 ppm are complex and overlapping. How can I assign them confidently?
Answer: The three aromatic protons (H3, H5, H6) have distinct electronic environments and coupling patterns. While they may overlap in a 1D spectrum, their relationships can be elucidated.
Troubleshooting Workflow:
A 2D COSY (Correlation Spectroscopy) experiment is the definitive method. It shows which protons are coupled to each other. You would expect to see a cross-peak connecting H6 and H5, and another connecting H5 and H3. H6 and H3 will not show a direct correlation as they are not coupled.
Q4: I see small peaks that don't match my product or starting material. What could they be?
Answer: These are likely residual solvents from your reaction workup or purification, or common laboratory contaminants. Always check the residual peak of your deuterated solvent first. For example, the residual CHCl₃ peak in CDCl₃ appears at 7.26 ppm.[5]
Diagnostic Steps:
-
Identify the Deuterated Solvent Peak: Know the exact chemical shift of your solvent's residual peak (e.g., CDCl₃: 7.26 ppm, DMSO-d₆: 2.50 ppm).
-
Consult Impurity Tables: Compare the unknown peaks to published tables of common NMR impurities.[6][7]
-
Consider Your Solvents: Think about the solvents used in your synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane, acetone).
Table 4: Common Solvent Impurities in CDCl₃
| Solvent | Key ¹H Signal (ppm) | Multiplicity |
| Water | ~1.56 | br s |
| Acetone | ~2.17 | s |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | |
| Dichloromethane | ~5.30 | s |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | |
| Hexane | ~1.25, ~0.88 | m |
| Toluene | ~7.17-7.30 (m), ~2.36 (s) | |
| (Data sourced from Gottlieb, H. E. et al.[6]) |
Section 3: Advanced Spectroscopic Confirmation
For unequivocal assignment, especially for regulatory submissions or publications, 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the best way to assign the protonated carbons (C3, C5, C6, C9, C10, C11) by linking the known ¹H assignments to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary (non-protonated) carbons like C1, C2, C4, C8 (C=O), and C12 (CN). For instance, the acetyl protons (H9) should show a correlation to the carbonyl carbon (C8).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a simple 1D experiment that helps differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons do not appear in a DEPT-135 spectrum.
By systematically applying these troubleshooting steps and advanced methods, researchers can confidently assign the NMR spectrum of N-(4-cyano-2-ethylphenyl)acetamide and accurately identify any impurities.
References
-
PubChem. N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. 4-Amino-3-ethylbenzonitrile. National Center for Biotechnology Information. [Link]
-
ATB (Automated Topology Builder). N-(4-Acetylphenyl)acetamide. The University of Queensland. [Link]
- Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organic Syntheses. Cyanoacetamide. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-84.
Sources
- 1. 4-Amino-3-ethylbenzonitrile | C9H10N2 | CID 2735330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 170230-87-2|4-Amino-3-ethylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of N-(4-cyano-2-ethylphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(4-cyano-2-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this molecule. Drawing from extensive experience in small molecule crystallization, this document provides in-depth troubleshooting guides and protocols grounded in established scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. The underlying causality for each problem is explained, followed by a series of actionable steps for resolution.
Q1: My compound "oiled out" of the solution instead of forming crystals. What happened and how can I fix it?
A1: Understanding the Cause: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens under conditions of very high supersaturation, especially when the solution temperature is above the melting point of the impure compound. The presence of impurities can depress the melting point, making this phenomenon more likely. For a molecule like N-(4-cyano-2-ethylphenyl)acetamide, with multiple polar and non-polar regions, achieving the ordered arrangement required for crystallization can be kinetically slow, favoring the disordered liquid phase.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves. Add 10-20% more solvent to decrease the supersaturation level upon cooling.[1]
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[1] Once dissolved, allow the solution to cool slowly to room temperature on the benchtop, insulated by a few paper towels. Do not move it directly to an ice bath.
-
Lower the Crystallization Temperature: If slow cooling still results in an oil, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature. This may increase the solution's viscosity and promote nucleation over oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[1]
-
Consider a Different Solvent: The chosen solvent may be too good, meaning the compound's solubility is too high even at low temperatures. Re-screen for solvents where the compound has high solubility when hot but significantly lower solubility when cold.[2]
Q2: I've cooled my solution, but no crystals have formed. What should I do next?
A2: Understanding the Cause: Failure to crystallize upon cooling usually points to one of two scenarios: either the solution is not sufficiently supersaturated, or the kinetic barrier to nucleation has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Remove the stopper and allow a small amount of solvent to evaporate slowly in a fume hood. This increases the solute concentration.
-
Reduce Solvent Volume: If the solution is clearly too dilute, gently heat it to boil off a portion of the solvent and then attempt the cooling process again.[1][3]
-
-
Drastic Cooling (Shock Cooling): As a last resort, place the flask in a dry ice/acetone bath for a short period. This can sometimes force nucleation, though it may result in a fine powder that will need to be recrystallized again to improve crystal quality.
-
Re-evaluate Your Solvent: It's possible you have used far too much solvent.[1] If induction methods fail, the most reliable solution is to remove the solvent via rotary evaporation and restart the crystallization with a reduced volume of solvent or a different solvent system altogether.[1]
Crystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common crystallization problems.
Q3: My yield is very low. How can I improve it?
A3: Understanding the Cause: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.[1] This is often a consequence of using too much solvent, not cooling the solution to a low enough temperature, or not allowing sufficient time for crystallization to complete.
Troubleshooting Steps:
-
Check the Mother Liquor: Take the filtrate (mother liquor) and evaporate a small amount. If a significant solid residue forms, your compound is still in solution.[1]
-
Obtain a Second Crop: Concentrate the mother liquor by boiling off a portion of the solvent and re-cooling it to obtain a second batch of crystals. Note that this "second crop" may be less pure than the first.
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve your compound. This is the most critical factor for maximizing yield.[2]
-
Maximize Cooling: Ensure your solution is cooled thoroughly. After reaching room temperature, place it in an ice-water bath for at least 20-30 minutes before filtration to minimize the solubility of your compound.
Q4: The purified compound is still impure. What went wrong?
A4: Understanding the Cause: Impurities can persist for several reasons: the crystals may have formed too quickly, trapping impurities within the lattice; the impurity may have similar solubility properties to your compound, causing it to co-crystallize; or residual mother liquor may not have been adequately washed from the crystal surfaces.[4]
Troubleshooting Steps:
-
Improve Washing Technique: After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent. This removes adhering mother liquor without dissolving a significant amount of the product.[4] Never use room temperature solvent for washing.
-
Slow Down Crystal Growth: Rapid crystallization often leads to the inclusion of impurities.[1] Ensure the cooling process is slow and gradual to allow for the formation of a more perfect, pure crystal lattice.
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity.
-
Consider a Different Solvent: If an impurity has very similar solubility to your product in a given solvent, it will be difficult to separate. Try screening for a different solvent where the solubility characteristics of the compound and the impurity are more distinct.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-(4-cyano-2-ethylphenyl)acetamide that affect its crystallization?
A1: The crystallization behavior of N-(4-cyano-2-ethylphenyl)acetamide is governed by a combination of its functional groups:
-
Acetamide Group (-NHCOCH₃): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This promotes self-assembly into an ordered crystal lattice and suggests solubility in protic or hydrogen-bond accepting solvents.[6]
-
Cyano Group (-C≡N): The nitrile group is highly polar and a strong dipole, contributing to the overall polarity of the molecule. It can interact with polar solvents.
-
Ethylphenyl Group: The substituted aromatic ring is large, rigid, and nonpolar. The ethyl group adds to its lipophilic character. This part of the molecule favors solubility in nonpolar or moderately polar aromatic solvents.
The challenge arises from balancing these competing features. A solvent must be polar enough to interact with the amide and nitrile groups but not so polar that it fails to dissolve the ethylphenyl core.
Molecular Features and Solvent Affinity
Caption: Influence of molecular functional groups on solvent selection.
Q2: How do I systematically screen for a suitable crystallization solvent?
A2: A systematic approach is crucial for efficiently identifying an effective solvent. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[2]
See Protocol 1 below for a detailed, step-by-step methodology for solvent screening. The general principle is to test the compound's solubility in a small range of solvents with varying polarities.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for highly polar compounds. May require a co-solvent. |
| Ethanol | 78 | 4.3 | Excellent general-purpose protic solvent. Good for H-bonding. |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar and lower boiling point. |
| Isopropanol | 82 | 3.9 | Less polar than ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Good H-bond acceptor, moderately polar. Often used for acetamides.[7] |
| Acetone | 56 | 5.1 | Polar aprotic, dissolves a wide range of compounds. Volatile. |
| Acetonitrile | 82 | 5.8 | Polar aprotic, good for compounds with nitrile groups. |
| Toluene | 111 | 2.4 | Nonpolar aromatic solvent. Good for dissolving the phenyl ring. |
| Heptane/Hexane | 98 / 69 | 0.1 | Very nonpolar. Often used as an "anti-solvent" in pairs. |
Polarity Index values are relative and serve as a general guide.[8]
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent for the recrystallization of N-(4-cyano-2-ethylphenyl)acetamide.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, starting with ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-crystallization solvent.[2]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation: A suitable solvent is one in which the compound dissolved when hot and formed a good quantity of crystalline precipitate upon cooling.[2] An unsuitable solvent is one where the compound remains soluble when cold or fails to dissolve completely when hot.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify N-(4-cyano-2-ethylphenyl)acetamide using a pre-determined suitable solvent.
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.
-
Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may transfer it to an ice bath for 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
References
- Process for the manufacture of acetamide. (1938).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.).
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.).
- Chemical Properties of Acetamide, N-ethyl-N-phenyl-. (n.d.). Cheméo.
-
N-(4-Ethylphenyl)acetamide. (n.d.). PubChem, National Institutes of Health. [Link]
-
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-. (n.d.). PubChem, National Institutes of Health. [Link]
- Process for the preparation of an acetamide derivative. (n.d.).
- Cyanoacetamide. (n.d.). Organic Syntheses Procedure.
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central, National Institutes of Health. [Link]
- Recrystallization of Acetanilide Analysis. (n.d.). Scribd.
-
2-cyano-N-(4-methylphenyl)acetamide. (n.d.). PubChem, National Institutes of Health. [Link]
- Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.).
-
Quantitating Crystallization. (2022). Chemistry LibreTexts. [Link]
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).
- Guide for crystallization. (n.d.).
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate. [Link]
- Diffractograms showing that the amorphous acetamide crystallizes when... (n.d.).
-
Acetamide. (n.d.). Wikipedia. [Link]
- Advice for Crystalliz
- Acetamide. (n.d.). Organic Syntheses Procedure.
- [Orgo Lab] Recrystalliz
- SOP: CRYSTALLIZ
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
Recrystallization of Acetanilide. (2020). YouTube. [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). PubChem, National Institutes of Health. [Link]
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"N-(4-cyano-2-ethylphenyl)acetamide" stability issues during storage
Technical Support Center: N-(4-cyano-2-ethylphenyl)acetamide
Welcome to the technical support resource for N-(4-cyano-2-ethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Ensuring the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of N-(4-cyano-2-ethylphenyl)acetamide.
Q1: What are the primary stability concerns for N-(4-cyano-2-ethylphenyl)acetamide during storage?
A1: Based on its chemical structure, which includes an acetamide and a cyano group, the primary stability concerns are susceptibility to hydrolysis and potential hygroscopicity.
-
Hydrolysis: The acetamide linkage is susceptible to cleavage under strongly acidic or basic conditions, which can be exacerbated by the presence of moisture and elevated temperatures.[1] This would lead to the formation of 4-amino-3-ethylbenzonitrile and acetic acid. While nitriles can also undergo hydrolysis to form amides or carboxylic acids, this typically requires more vigorous conditions like heating with an acid or base.[2][3][4]
-
Hygroscopicity: Many amide-containing compounds have a tendency to absorb moisture from the atmosphere.[5] This can lead to the material becoming "cakey" or appearing damp and can also accelerate hydrolytic degradation.[5]
Q2: What are the optimal storage conditions for N-(4-cyano-2-ethylphenyl)acetamide?
A2: To mitigate the risks of hydrolysis and moisture absorption, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider using a desiccator or a dry box.[6] | Protects the compound from atmospheric moisture.[6][7] |
| Inert Gas | For highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen. | Displaces air and moisture, further preserving the compound's integrity. |
| Light | Store in a light-resistant container. | While acetanilides are not generally prone to photolysis in water, protection from light is a good general practice for complex organic molecules.[8] |
Q3: What are the visual signs of degradation for N-(4-cyano-2-ethylphenyl)acetamide?
A3: Visual inspection can often provide the first clues of compound degradation. Look for:
-
Change in physical state: The compound should be a solid. If it appears damp, oily, or has started to liquefy, it may have absorbed a significant amount of water.[6]
-
Clumping or caking: This is a common sign of hygroscopic materials absorbing moisture.[5]
-
Discoloration: Any change from its initial color could indicate the formation of degradation products.
Q4: How long can I store N-(4-cyano-2-ethylphenyl)acetamide?
A4: The shelf life of N-(4-cyano-2-ethylphenyl)acetamide is highly dependent on the storage conditions. When stored under the optimal conditions described above, the compound should remain stable for an extended period. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for a prolonged time, especially if the container has been opened multiple times.
Troubleshooting Guides
This section provides systematic approaches to identify and address stability issues with N-(4-cyano-2-ethylphenyl)acetamide in your experiments.
Issue 1: Inconsistent Experimental Results
You are observing variability in your experimental outcomes, such as reaction yields or biological activity, when using different batches or older stock of N-(4-cyano-2-ethylphenyl)acetamide.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Suspected Degradation and Purity Assessment
You suspect your stock of N-(4-cyano-2-ethylphenyl)acetamide has degraded. This guide provides a protocol for assessing its purity using High-Performance Liquid Chromatography (HPLC).
This protocol is a general starting point. Method optimization may be required for your specific equipment and requirements.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: If you have a new, reliable batch of N-(4-cyano-2-ethylphenyl)acetamide, prepare a standard solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Sample Solution: Prepare a solution of the suspect N-(4-cyano-2-ethylphenyl)acetamide at the same concentration as the standard solution.
-
-
HPLC Conditions (Starting Point):
-
Column: A reverse-phase C18 column is a good starting point for acetamide compounds.[9][10]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. You can start with an isocratic method, for instance, 50:50 acetonitrile:water.[11] For better peak shape, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the mobile phase.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).[12]
-
Injection Volume: 10 µL.[11]
-
-
Analysis and Interpretation:
-
Inject the standard solution to determine the retention time of pure N-(4-cyano-2-ethylphenyl)acetamide.
-
Inject the sample solution.
-
Pure Compound: The chromatogram should show a single, sharp peak at the same retention time as the standard.
-
Degraded Compound: The chromatogram may show:
-
Additional peaks, indicating the presence of impurities or degradation products.
-
A decrease in the area of the main peak compared to the standard.
-
A broadened or tailing main peak.
-
-
Forced degradation studies can help identify potential degradation products and validate that your analytical method is "stability-indicating."[13][14][15]
Potential Degradation Pathway
The most probable degradation pathway under common laboratory storage conditions where moisture might be present is the hydrolysis of the amide bond.
Caption: Potential hydrolytic degradation of N-(4-cyano-2-ethylphenyl)acetamide.
References
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. Retrieved from [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Physical stability of amorphous acetanilide derivatives improved by polymer excipients. (n.d.). PubMed. Retrieved from [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (2025). ResearchGate. Retrieved from [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). Westlab. Retrieved from [Link]
- Process for hydrolysis of nitriles. (n.d.). Google Patents.
-
Acetanilide. (n.d.). Wikipedia. Retrieved from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]
-
Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2025). ResearchGate. Retrieved from [Link]
-
Hygroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (n.d.). RSC Publishing. Retrieved from [Link]
-
Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. (2025). ResearchGate. Retrieved from [Link]
-
Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved from [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). YouTube. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents.
-
What is the mechanism of Acetanilide?. (2024). Patsnap Synapse. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. Retrieved from [Link]
-
LC of acetamide and butyramide. (2010). Chromatography Forum. Retrieved from [Link]
-
ACETANILIDE CAS N°: 103-84-4. (n.d.). OECD. Retrieved from [Link]
- Hydrolysis of aromatic nitriles to carboxylic acids. (n.d.). Google Patents.
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Validation & Comparative
Comparative analysis of "N-(4-cyano-2-ethylphenyl)acetamide" synthesis routes
Introduction
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic acetamide with potential applications in pharmaceutical and materials science research. Its synthesis, while not extensively documented in publicly available literature, can be efficiently achieved through the acylation of the key intermediate, 4-amino-3-ethylbenzonitrile. This guide provides a comparative analysis of two primary synthetic routes for the preparation of N-(4-cyano-2-ethylphenyl)acetamide, offering researchers and drug development professionals a detailed examination of their respective methodologies, advantages, and challenges. The insights provided herein are grounded in established principles of organic synthesis and supported by analogous procedures found in the chemical literature.
The pivotal starting material for the synthesis of the target compound is 4-amino-3-ethylbenzonitrile , which is commercially available.[1] This availability allows for a direct and convergent approach to the final product. The comparative analysis will focus on the final acylation step, evaluating two common and effective acetylating agents: acetyl chloride and acetic anhydride.
Proposed Synthetic Pathways
The synthesis of N-(4-cyano-2-ethylphenyl)acetamide from 4-amino-3-ethylbenzonitrile can be approached via two principal acylation routes. Both methods involve the nucleophilic attack of the amino group of 4-amino-3-ethylbenzonitrile on the electrophilic carbonyl carbon of the acetylating agent.
Caption: Overview of the two proposed synthetic routes.
Route 1: Acetylation with Acetyl Chloride
This classic method involves the reaction of 4-amino-3-ethylbenzonitrile with acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3][4]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final acetamide.
Caption: Mechanism of acylation with acetyl chloride.
Experimental Protocol
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 4-amino-3-ethylbenzonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Discussion
Advantages:
-
High Reactivity: Acetyl chloride is a highly reactive acetylating agent, often leading to rapid reaction times.
-
Readily Available: It is a common and relatively inexpensive laboratory reagent.
Disadvantages:
-
Moisture Sensitive: Acetyl chloride readily hydrolyzes to acetic acid, requiring anhydrous reaction conditions.
-
Corrosive and Hazardous Byproduct: The reaction produces corrosive hydrochloric acid, which must be neutralized.[3]
-
Vigorous Reaction: The reaction can be exothermic and may require careful temperature control.
Route 2: Acetylation with Acetic Anhydride
An alternative and often preferred method for N-acetylation is the use of acetic anhydride.[5][6][7][8][9] This reagent is less reactive than acetyl chloride, making the reaction easier to control.
Reaction Mechanism
The mechanism is similar to that of acetyl chloride, involving nucleophilic attack by the amine on a carbonyl carbon of the anhydride. The leaving group in this case is an acetate ion, which is less reactive than a chloride ion. The reaction can be performed under neutral, acidic, or basic conditions.
Caption: Mechanism of acylation with acetic anhydride.
Experimental Protocol
-
Dissolve 4-amino-3-ethylbenzonitrile (1 equivalent) in a suitable solvent, such as glacial acetic acid or an aqueous mixture.[8]
-
Add acetic anhydride (1.1-1.5 equivalents) to the solution.
-
Optionally, a catalyst such as a catalytic amount of concentrated sulfuric acid or a base like sodium acetate can be added.[6]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) for 1-3 hours, or stir at room temperature for a longer duration, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by filtration.
-
Wash the product with water to remove acetic acid and any other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Discussion
Advantages:
-
Easier to Handle: Acetic anhydride is less volatile and less sensitive to moisture than acetyl chloride.
-
Milder Reaction Conditions: The reaction is generally less exothermic and easier to control.
-
Less Corrosive Byproduct: The byproduct is acetic acid, which is less corrosive and easier to handle than hydrochloric acid.
Disadvantages:
-
Lower Reactivity: The reaction may require heating or longer reaction times compared to using acetyl chloride.
-
Potential for Over-acetylation: While less of a concern for primary amines, the possibility of diacetylation exists under forcing conditions, though it is generally not a significant issue.
Comparative Analysis
| Feature | Route 1: Acetyl Chloride | Route 2: Acetic Anhydride |
| Reactivity | High | Moderate |
| Reaction Time | Typically shorter (2-4 hours at RT) | May be longer or require heating (1-3 hours at 50-80 °C) |
| Reagent Handling | Moisture sensitive, corrosive | Less sensitive to moisture, less corrosive |
| Byproducts | Hydrochloric acid (corrosive) | Acetic acid (less corrosive) |
| Workup | Requires neutralization and extraction | Often involves simple precipitation and filtration |
| Safety | More hazardous due to the reactivity and corrosive byproduct | Generally safer and easier to handle |
| Cost | Generally inexpensive | Also generally inexpensive |
| Yield & Purity | Typically high yields and purity after purification | Also typically high yields and purity, often with simpler purification |
Conclusion
Both acetyl chloride and acetic anhydride are effective reagents for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide from 4-amino-3-ethylbenzonitrile.
For laboratory-scale synthesis where ease of handling and safety are priorities, Route 2 (Acetic Anhydride) is generally the recommended method. The workup procedure is often simpler, and the reagents and byproducts are less hazardous.
Route 1 (Acetyl Chloride) is a viable alternative, particularly when rapid reaction times are desired. However, it requires more stringent control of reaction conditions and careful handling of the corrosive reagent and byproduct.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For both routes, purification of the final product by recrystallization is expected to yield N-(4-cyano-2-ethylphenyl)acetamide of high purity suitable for further research and development.
References
-
PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Available from: [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Patsnap. Preparation method of aminobenzonitrile. Available from: [Link]
-
Tishk International University. Preparation of Acetanilide. Available from: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Asian Journal of Research in Chemistry. Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Available from: [Link]
-
ResearchGate. Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Available from: [Link]
-
ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
-
University of California, Irvine. Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Available from: [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]
-
PrepChem.com. Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. Available from: [Link]
-
ResearchGate. Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Available from: [Link]
-
Quora. What happens to acetic anhydride after reacting with aniline?. Available from: [Link]
-
Pearson. Acylation of Aniline Explained. Available from: [Link]
- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
PubMed. 4-Ethyl-amino-3-nitro-benzoic acid. Available from: [Link]
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Quick Company. A Process For The Preparation Of 6 Amino 5 Cyano 2 Methyl 4 Aryl 4 H Pyran 3 Carboxylates.. Available from: [Link]
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Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.. Available from: [Link]
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Vedantu. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Available from: [Link]
-
PubMed. Ethyl 4-butyl-amino-3-nitro-benzoate. Available from: [Link]
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A Comparative Guide to the Reproducible Synthesis of N-(4-cyano-2-ethylphenyl)acetamide
This guide provides a detailed comparative analysis of established methods for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic route, offering field-proven insights to ensure high reproducibility and purity of the final product. Every protocol is presented as a self-validating system, grounded in authoritative chemical principles.
Introduction: The Synthetic Challenge and Strategic Approaches
N-(4-cyano-2-ethylphenyl)acetamide is a substituted aromatic amide whose utility lies in the strategic placement of its functional groups: a reactive acetamide, an electron-withdrawing cyano group, and a sterically influential ethyl group. The primary and most direct route to this molecule is the N-acetylation of its commercially available precursor, 4-amino-3-ethylbenzonitrile. This guide will focus on a comparative analysis of the two most common and reliable methods for this transformation: acetylation with acetic anhydride and acetylation with acetyl chloride. Furthermore, we will explore alternative, albeit less direct, synthetic strategies to provide a comprehensive overview of the available methodologies.
Method 1: Acetylation of 4-amino-3-ethylbenzonitrile with Acetic Anhydride
This is a classic and widely used method for the acetylation of anilines, known for its reliability and the use of a moderately reactive and easy-to-handle acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the amino group attacks one of the carbonyl carbons of acetic anhydride.[1]
Mechanistic Rationale
The initial protonation of the aniline in the presence of a strong acid like HCl increases its solubility in the aqueous medium.[1] The subsequent addition of a weak base, such as sodium acetate, is crucial. It deprotonates the anilinium ion to regenerate a small amount of the free, nucleophilic aniline, which then reacts with acetic anhydride.[1] This controlled generation of the reactive species prevents side reactions and ensures a clean conversion.
Experimental Protocol
Materials:
-
4-amino-3-ethylbenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (95%)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, suspend 4-amino-3-ethylbenzonitrile (e.g., 1.46 g, 10 mmol) in 30 mL of deionized water.
-
With stirring, slowly add concentrated HCl (e.g., 0.9 mL, ~1.1 eq) to dissolve the aniline derivative, forming the hydrochloride salt. Gentle warming may be required.
-
In a separate beaker, prepare a solution of sodium acetate (e.g., 1.64 g, 20 mmol) in 10 mL of deionized water.
-
To the stirred solution of the aniline hydrochloride, add acetic anhydride (e.g., 1.1 mL, 12 mmol) in one portion.
-
Immediately follow with the addition of the sodium acetate solution. A white precipitate of N-(4-cyano-2-ethylphenyl)acetamide should form rapidly.[2]
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-cyano-2-ethylphenyl)acetamide. Dry the product under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide using acetic anhydride.
Method 2: Acetylation of 4-amino-3-ethylbenzonitrile with Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, which can lead to faster reaction times. However, its high reactivity also makes it more susceptible to hydrolysis, necessitating careful control of reaction conditions.[3] The use of a biphasic system or a non-aqueous solvent is common. A particularly effective and environmentally benign approach utilizes a brine solution to temper the reactivity of acetyl chloride.[3]
Mechanistic Rationale
In the brine method, the high concentration of chloride ions is thought to reduce the rate of hydrolysis of acetyl chloride, allowing for efficient acetylation of the amine.[3] A weak base, such as sodium acetate, is still required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline and render it unreactive.
Experimental Protocol
Materials:
-
4-amino-3-ethylbenzonitrile
-
Acetyl Chloride
-
Sodium Acetate Trihydrate
-
Saturated Sodium Chloride Solution (Brine)
-
Acetone
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL beaker, dissolve sodium acetate trihydrate (e.g., 2.04 g, 15 mmol) in 50 mL of brine.
-
Add 4-amino-3-ethylbenzonitrile (e.g., 1.46 g, 10 mmol) to the brine solution. If the aniline derivative is not fully soluble, a minimal amount of acetone can be added to aid dissolution.
-
In a separate vial, dissolve acetyl chloride (e.g., 0.8 mL, 11 mmol) in 5 mL of acetone.
-
With vigorous stirring, add the acetyl chloride solution dropwise to the aniline mixture at room temperature.
-
Stir the reaction mixture for an additional hour at room temperature.
-
Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Cool the mixture in an ice bath and collect the crude product by vacuum filtration.
-
Wash the product with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-cyano-2-ethylphenyl)acetamide.
Workflow Diagram
Caption: Workflow for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide using acetyl chloride in brine.
Comparison of Acetylation Methods
| Parameter | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride in Brine |
| Reagent Handling | Acetic anhydride is a corrosive liquid but is less volatile and reactive than acetyl chloride, making it easier to handle. | Acetyl chloride is highly reactive, fuming in moist air, and requires more careful handling. |
| Reaction Conditions | Typically requires an initial acidic medium followed by a basic quench. | Can be performed in a near-neutral brine solution, which is environmentally friendly. |
| Reaction Rate | Generally slower than with acetyl chloride. | Faster due to the higher reactivity of acetyl chloride. |
| Byproducts | Acetic acid, which is relatively benign. | Hydrochloric acid, which is more corrosive and requires neutralization. |
| Yield & Purity | Generally provides high yields and purity after recrystallization. | Can also provide high yields, and the brine method is reported to be very efficient. |
| Cost-Effectiveness | Acetic anhydride is a common and relatively inexpensive reagent. | Acetyl chloride is also a common and inexpensive reagent. |
| Scalability | Readily scalable for industrial production. | The brine method is potentially scalable and offers green chemistry advantages. |
Alternative Synthetic Routes
While acetylation of the corresponding aniline is the most direct approach, other methods for forming N-arylacetamides exist and are worth considering for a comprehensive understanding.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[4] To synthesize N-(4-cyano-2-ethylphenyl)acetamide via this route, one would need to prepare the corresponding ketoxime from 1-(4-cyano-2-ethylphenyl)ethan-1-one.
Plausible (but less direct) Synthetic Pathway:
-
Friedel-Crafts Acylation: Reaction of 3-ethylbenzonitrile with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the acetyl group at the para position.
-
Oxime Formation: Reaction of the resulting ketone with hydroxylamine to form the ketoxime.
-
Beckmann Rearrangement: Treatment of the oxime with a strong acid (e.g., sulfuric acid, PPA) or other reagents to induce the rearrangement to the desired acetamide.
This multi-step approach is significantly less efficient than the direct acetylation of the aniline and is generally not the preferred method unless the starting aniline is unavailable or prohibitively expensive.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis offers powerful cross-coupling methods for the formation of C-N bonds. While not the most common approach for simple acetamides, it is a viable strategy. For instance, a Buchwald-Hartwig amination could potentially be employed to couple an aryl halide (e.g., 4-bromo-3-ethylbenzonitrile) with acetamide in the presence of a palladium or copper catalyst. This method is more complex and costly than the classical acetylation routes but can be useful for substrates with sensitive functional groups.
Product Characterization and Purity Assessment
Regardless of the synthetic method employed, the identity and purity of the final product must be rigorously confirmed. The following are the expected analytical data for N-(4-cyano-2-ethylphenyl)acetamide.
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet for the ethyl group protons. - A singlet for the acetyl methyl protons. - Signals in the aromatic region corresponding to the three protons on the phenyl ring.[2] |
| ¹³C NMR | - Distinct signals for the carbons of the ethyl group, the acetyl group, the aromatic ring, the cyano group, and the amide carbonyl.[2] |
| IR Spectroscopy | - A sharp N-H stretching band around 3300 cm⁻¹. - C-H stretching bands for aliphatic and aromatic protons (2850-3100 cm⁻¹). - A sharp, intense C≡N stretching band around 2220-2260 cm⁻¹. - A strong C=O (amide I) stretching band around 1660-1680 cm⁻¹. - An N-H bending (amide II) band around 1550 cm⁻¹.[2] |
| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). The expected monoisotopic mass is approximately 188.09 Da.[2] |
| Melting Point | A sharp melting point is indicative of high purity. This should be determined experimentally. |
| TLC/LC-MS | A single spot on TLC and a single peak in the LC-MS chromatogram indicate high purity. |
Conclusion and Recommendations
For the routine and reproducible synthesis of N-(4-cyano-2-ethylphenyl)acetamide, the direct N-acetylation of 4-amino-3-ethylbenzonitrile is the most logical and efficient strategy.
-
Method 1 (Acetic Anhydride): This is a highly reliable and well-established method suitable for most laboratory settings. Its primary advantages are the ease of handling of the acetylating agent and the straightforward procedure that consistently delivers high yields of a pure product after recrystallization.
-
Method 2 (Acetyl Chloride in Brine): This method offers a "greener" alternative with potentially faster reaction times. It is an excellent choice for laboratories looking to minimize the use of organic solvents and is also highly efficient.
The choice between these two methods will likely depend on laboratory preference, available reagents, and specific experimental constraints. Both, when executed with care, are expected to be highly reproducible. The alternative synthetic routes, such as the Beckmann rearrangement, are more of academic interest for this particular molecule and are not recommended for routine preparation due to their multi-step nature and potentially lower overall yields.
References
-
Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 607-612. [Link]
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
Organic Syntheses. acetylglycine. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
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Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
